molecular formula C13H15N3O B2847141 N-propyl-4-(1H-pyrrol-1-yl)picolinamide CAS No. 1421459-01-9

N-propyl-4-(1H-pyrrol-1-yl)picolinamide

Cat. No.: B2847141
CAS No.: 1421459-01-9
M. Wt: 229.283
InChI Key: LRZFQXLCVVOWNG-UHFFFAOYSA-N
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Description

N-propyl-4-(1H-pyrrol-1-yl)picolinamide (CAS#:1421459-01-9) is a chemical compound with a molecular formula of C13H15N3O and a molecular weight of 229.28 g/mol . This picolinamide derivative is of significant interest in medicinal chemistry and neuroscience research, particularly in the context of modulating metabotropic glutamate receptors (mGluRs) . Compounds based on the 4-(1H-pyrrol-1-yl)picolinamide scaffold have been identified as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4) . The mGlu4 receptor is a Class C G-protein coupled receptor and is a promising therapeutic target for a range of central nervous system (CNS) disorders . Research into mGlu4 PAMs explores their potential for treating conditions such as Parkinson's disease, schizophrenia, and Fragile X syndrome . While specific pharmacological data for this N-propyl analog is not fully detailed in the public domain, its structural similarity to active compounds in the series suggests it serves as a valuable chemical tool for probing mGlu4 receptor function and contributing to structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-propyl-4-pyrrol-1-ylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-2-6-15-13(17)12-10-11(5-7-14-12)16-8-3-4-9-16/h3-5,7-10H,2,6H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZFQXLCVVOWNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=NC=CC(=C1)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Mechanism of Action of N-propyl-4-(1H-pyrrol-1-yl)picolinamide at mGlu4

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-propyl-4-(1H-pyrrol-1-yl)picolinamide represents a specialized chemical scaffold within the class of Positive Allosteric Modulators (PAMs) targeting the metabotropic glutamate receptor subtype 4 (mGlu4).[1] This compound is designed to selectively potentiate the response of mGlu4 to endogenous glutamate, thereby amplifying Gi/o-protein coupled signaling. Its primary therapeutic relevance lies in the treatment of Parkinson’s Disease (PD) , where mGlu4 activation in the globus pallidus and substantia nigra pars reticulata acts to restore basal ganglia circuit homeostasis, offering a non-dopaminergic approach to motor symptom management.

Chemical Profile & Structural Logic

The molecule is built upon a picolinamide (pyridine-2-carboxamide) core, a privileged scaffold for mGlu4 allosteric ligands.

  • Core Scaffold: The picolinamide moiety serves as the primary anchor within the mGlu4 transmembrane (7TM) allosteric pocket.

  • 4-Position Substituent (1H-pyrrol-1-yl): The pyrrole ring attached at the 4-position of the pyridine provides critical hydrophobic bulk, likely engaging specific residues (e.g., aromatic/hydrophobic clusters) deep within the allosteric binding site to stabilize the active receptor conformation.

  • Amide Substituent (N-propyl): The N-propyl group optimizes pharmacokinetic properties (lipophilicity/CNS penetration) and steric fit within the extracellular-facing region of the allosteric pocket.

Mechanism of Action (Core Directive)

Allosteric Modulation vs. Orthosteric Agonism

Unlike orthosteric agonists (e.g., L-AP4) that bind to the large extracellular Venus Flytrap Domain (VFTD), This compound binds to a distinct allosteric site located within the 7-transmembrane (7TM) domain .

  • Cooperativity: The compound exhibits positive cooperativity. It does not activate the receptor in the absence of glutamate (or shows very weak intrinsic efficacy) but significantly potentiates the affinity and efficacy of glutamate.

  • Kinetic Effect: In functional assays, this manifests as a leftward shift in the glutamate concentration-response curve (decreasing the EC50 of glutamate) and potentially an increase in the maximum response (

    
    ).
    
Signal Transduction Pathway

Upon binding, the compound stabilizes the mGlu4 receptor in a conformation that enhances coupling to G


 proteins .
  • Receptor Activation: Glutamate binds VFTD; PAM binds 7TM. The complex undergoes a conformational change.

  • G-Protein Coupling: The receptor activates the heterotrimeric G-protein (

    
    ).
    
    • G

      
       Subunit:  Dissociates and inhibits Adenylyl Cyclase (AC) .
      
    • G

      
       Subunit:  Dissociates and modulates ion channels (e.g., opening GIRK channels, closing voltage-gated 
      
      
      
      channels).
  • Second Messenger Suppression: The inhibition of Adenylyl Cyclase leads to a rapid reduction in intracellular cyclic AMP (cAMP) levels.

  • Synaptic Outcome: Presynaptically, this signaling cascade inhibits neurotransmitter release (glutamate or GABA) via the inhibition of calcium influx and activation of potassium efflux.

Visualization: Signaling Pathway

mGlu4_Signaling Glutamate Glutamate (Orthosteric) mGlu4 mGlu4 Receptor (Active State) Glutamate->mGlu4 Binds VFTD PAM N-propyl-4-(1H-pyrrol-1-yl) picolinamide (Allosteric) PAM->mGlu4 Binds 7TM (Potentiation) Gi_Protein Gi/o Protein (Heterotrimeric) mGlu4->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC G-alpha_i Inhibits Ca_Channels Voltage-Gated Ca2+ Channels Gi_Protein->Ca_Channels G-beta-gamma Inhibits cAMP cAMP Levels AC->cAMP Reduces Production Neurotrans_Release Neurotransmitter Release cAMP->Neurotrans_Release Modulates PKA Dependent Release Ca_Channels->Neurotrans_Release Decreases Ca2+ Influx

Caption: Figure 1.[2][3] Dual-ligand activation of mGlu4 leading to Gi/o-mediated suppression of cAMP and neurotransmitter release.

Experimental Characterization Protocols

To validate the activity of this compound, the following experimental workflows are standard.

Functional Assay: cAMP Inhibition (HTRF/LANCE)

This assay measures the compound's ability to enhance glutamate-mediated inhibition of forskolin-stimulated cAMP.

ParameterSpecification
Cell Line HEK293 or CHO cells stably expressing human mGlu4.
Stimulation Forskolin (10

M)
used to elevate basal cAMP levels.
Agonist Glutamate (EC20 concentration) added to detect potentiation.[4]
Detection TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).
Readout Decrease in FRET signal (inverse to cAMP concentration).

Protocol Steps:

  • Cell Plating: Seed mGlu4-expressing cells in 384-well plates (5,000 cells/well).

  • Compound Addition: Add this compound (serial dilution) + Glutamate (EC20). Incubate for 15 min at 37°C.

  • Stimulation: Add Forskolin (10

    
    M) to stimulate Adenylyl Cyclase. Incubate for 30 min.
    
  • Lysis & Detection: Add detection reagents (cAMP-d2 and anti-cAMP-Cryptate).

  • Analysis: Measure HTRF ratio (665nm/620nm). A decrease in ratio indicates high cAMP; mGlu4 activation prevents this, so active PAMs maintain a higher ratio (in competitive formats) or lower cAMP levels relative to forskolin control.

Thallium Flux Assay (GIRK Coupling)

Since mGlu4 couples to GIRK channels, thallium (


) flux can serve as a surrogate for 

channel opening.

Protocol Steps:

  • Dye Loading: Load cells with Tl-sensitive fluorescent dye (e.g., FluxOR).

  • Baseline: Measure baseline fluorescence.

  • Injection: Inject stimulus buffer containing

    
     and the PAM compound + EC20 Glutamate.
    
  • Kinetic Read: Monitor fluorescence increase (indicating

    
     influx through opened GIRK channels).
    
Visualization: Experimental Workflow

Experimental_Workflow Step1 Cell Seeding (CHO-mGlu4) Step2 Add PAM (Serial Dilution) Step1->Step2 Step3 Add Glutamate (EC20) Step2->Step3 Step4 Add Forskolin (Stimulate cAMP) Step3->Step4 Step5 HTRF Detection Step4->Step5 Result Calculate EC50 (Potentiation) Step5->Result

Caption: Figure 2. High-Throughput Screening workflow for mGlu4 PAM characterization using cAMP inhibition.

Therapeutic Implications in Parkinson's Disease

The development of picolinamide-based mGlu4 PAMs is driven by the need for L-DOPA sparing therapies.

  • Circuit Logic: In PD, the loss of dopamine leads to overactivity of the indirect pathway (Striatum

    
     GPe 
    
    
    
    STN
    
    
    GPi/SNr).
  • mGlu4 Role: mGlu4 receptors are highly expressed at the striatopallidal synapse (GABAergic terminals from striatum to Globus Pallidus externa).

  • Effect: Activation of mGlu4 by PAMs like this compound reduces the excessive GABA release in the GPe, disinhibiting the GPe and restoring normal thalamocortical drive.

  • Advantage: Because PAMs only potentiate activity in the presence of endogenous glutamate, they preserve the temporal fidelity of signaling, reducing the risk of receptor desensitization and off-target side effects compared to orthosteric agonists.

References

  • Niswender, C. M., et al. (2008). "Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4." Molecular Pharmacology. Link

  • Jones, C. K., et al. (2011). "Discovery of specific mGlu4 positive allosteric modulators for the treatment of Parkinson's disease."[1][3][4][5] Neuropharmacology. Link

  • Engers, D. W., et al. (2009).[6] "Synthesis and evaluation of a series of heterobiarylamides that are centrally penetrant metabotropic glutamate receptor 4 (mGluR4) positive allosteric modulators (PAMs)." Journal of Medicinal Chemistry. Link

  • Gogliotti, R. G., et al. (2016). "Discovery and characterization of a novel series of N-phenylsulfonyl-1H-pyrrole picolinamides as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4)."[7][8] Bioorganic & Medicinal Chemistry Letters. Link

  • Hopkins, C. R., et al. (2009). "Isolation and characterization of mGlu4 positive allosteric modulators from a functional cell-based screen." Journal of Biomolecular Screening. Link

Sources

The Ascendant Scaffold: A Technical Guide to 4-(1H-pyrrol-1-yl)picolinamide Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of the picolinamide and pyrrole moieties has given rise to a promising class of compounds: 4-(1H-pyrrol-1-yl)picolinamide derivatives. This technical guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships (SAR) of this burgeoning scaffold. While direct literature on the specific 4-(1H-pyrrol-1-yl)picolinamide core is nascent, by examining structurally related analogues, we can elucidate the therapeutic potential and guide future research. This document will delve into the established roles of pyrrole and picolinamide derivatives as potent agents in oncology, infectious diseases, and inflammatory conditions, offering a roadmap for the rational design and development of novel therapeutics based on this core structure.

Introduction: The Strategic Fusion of Two Privileged Heterocycles

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a powerful approach to generating novel molecular entities with enhanced biological activity and optimized pharmacokinetic profiles. The 4-(1H-pyrrol-1-yl)picolinamide scaffold represents such a strategic fusion, marrying the therapeutic versatility of the pyrrole ring with the proven bioactivity of the picolinamide framework.

The pyrrole ring is a cornerstone of many natural products and synthetic drugs, exhibiting a wide array of pharmacological effects, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] Its derivatives are known to interact with a multitude of biological targets, from enzymes like kinases to DNA.[4][5] Similarly, the picolinamide structure is a key feature in a number of approved drugs and clinical candidates, recognized for its ability to modulate enzyme activity and cellular signaling pathways.[6][7]

This guide will explore the synergistic potential of these two heterocycles within the 4-(1H-pyrrol-1-yl)picolinamide core, providing a detailed examination of its synthetic accessibility, known and potential biological targets, and the critical structural determinants of its activity.

Synthetic Strategies: Assembling the Core Scaffold

The synthesis of 4-(1H-pyrrol-1-yl)picolinamide derivatives can be approached through a convergent strategy, typically involving the formation of the C-N bond between the pyrrole and pyridine rings, followed by the construction of the picolinamide moiety.

Key Synthetic Pathways

A plausible and efficient synthetic route involves a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction to unite the pyrrole and a suitably functionalized picoline precursor, followed by amidation.

dot

Synthesis_Workflow cluster_0 Part 1: Pyrrole-Pyridine Coupling cluster_1 Part 2: Picolinamide Formation 4-Halopicolinonitrile 4-Halopicolinonitrile Coupling Buchwald-Hartwig or Ullmann Condensation 4-Halopicolinonitrile->Coupling Pyrrole Pyrrole Pyrrole->Coupling 4-(1H-pyrrol-1-yl)picolinonitrile 4-(1H-pyrrol-1-yl)picolinonitrile Coupling->4-(1H-pyrrol-1-yl)picolinonitrile Hydrolysis Hydrolysis 4-(1H-pyrrol-1-yl)picolinonitrile->Hydrolysis 4-(1H-pyrrol-1-yl)picolinic_acid 4-(1H-pyrrol-1-yl)picolinic acid Hydrolysis->4-(1H-pyrrol-1-yl)picolinic_acid Amidation Amide Coupling (e.g., HATU, EDCI) 4-(1H-pyrrol-1-yl)picolinic_acid->Amidation Final_Product 4-(1H-pyrrol-1-yl)picolinamide Derivative Amidation->Final_Product Amine R-NH2 Amine->Amidation

Caption: General Synthetic Workflow for 4-(1H-pyrrol-1-yl)picolinamide Derivatives.

Detailed Experimental Protocol (Hypothetical)

The following protocol outlines a general procedure for the synthesis of a representative 4-(1H-pyrrol-1-yl)picolinamide derivative, based on established methodologies for similar compounds.[8][9]

Step 1: Synthesis of 4-(1H-pyrrol-1-yl)picolinonitrile

  • To a solution of 4-chloropicolinonitrile (1.0 eq) and pyrrole (1.2 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (2.5 eq).

  • Sparsely degas the mixture with argon.

  • Add a catalytic amount of copper(I) iodide (0.1 eq) and 1,10-phenanthroline (0.2 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to 4-(1H-pyrrol-1-yl)picolinic acid

  • Dissolve the 4-(1H-pyrrol-1-yl)picolinonitrile (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (5.0 eq) and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction and acidify with 1N HCl to pH 3-4.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

Step 3: Amide Coupling to form the final picolinamide derivative

  • To a solution of 4-(1H-pyrrol-1-yl)picolinic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the reaction mixture at room temperature for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography or recrystallization.

Biological Activities and Therapeutic Potential

The 4-(1H-pyrrol-1-yl)picolinamide scaffold is poised to exhibit a wide range of biological activities, drawing from the established pharmacology of its constituent parts. The primary areas of therapeutic interest include oncology, infectious diseases, and inflammation.

Anticancer Activity: A Focus on Kinase Inhibition

A significant body of research points to pyrrole and picolinamide derivatives as potent inhibitors of various protein kinases, which are often dysregulated in cancer.[5][10][11]

dot

Kinase_Inhibition_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR, MET) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Cell_Proliferation Cell Proliferation, Angiogenesis, Metastasis Signaling_Cascade->Cell_Proliferation Promotes Picolinamide_Derivative 4-(1H-pyrrol-1-yl)picolinamide Derivative Picolinamide_Derivative->Receptor_Tyrosine_Kinase Inhibits

Caption: Potential Mechanism of Action as a Kinase Inhibitor in Cancer.

Structurally related compounds have demonstrated potent inhibition of key oncogenic kinases:

  • Pyrrole-indolin-2-one derivatives , such as Sunitinib, are established inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[5]

  • Picolinamide derivatives have been investigated as inhibitors of c-Met kinase, another important target in oncology.[12]

  • Derivatives of 2-anilinopyrimidine containing a pyrrole moiety have shown potent inhibition of Cyclin-Dependent Kinases (CDKs).[8]

  • Novel N-methyl-picolinamide-4-thiol derivatives have been identified as selective inhibitors of Aurora-B kinase.[3][9]

The 4-(1H-pyrrol-1-yl)picolinamide core, by presenting a unique three-dimensional arrangement of hydrogen bond donors and acceptors and hydrophobic regions, is well-positioned to interact with the ATP-binding pocket of various kinases.

Antibacterial Activity: Targeting Essential Bacterial Enzymes

The emergence of antibiotic resistance necessitates the development of novel antibacterial agents. Pyrrole-containing compounds have shown promise in this area.

  • Pyrrolamides have been identified as a new class of DNA gyrase inhibitors, an essential enzyme for bacterial DNA replication.[1] This provides a validated mechanism through which 4-(1H-pyrrol-1-yl)picolinamide derivatives could exert antibacterial effects.

Anti-inflammatory Activity

The anti-inflammatory potential of this scaffold is another promising avenue for investigation. Picolinamide derivatives have been explored as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in glucocorticoid metabolism and inflammation.[13]

Structure-Activity Relationship (SAR) Insights

While a dedicated SAR study for the 4-(1H-pyrrol-1-yl)picolinamide core is yet to be published, we can infer key relationships from related structures.

Structural Position Modification Observed/Expected Effect on Activity Rationale/Supporting Evidence
Pyrrole Ring Substitution at the 2- and 5-positionsGenerally enhances activity, particularly with small alkyl groups.In many pyrrole-based inhibitors, these positions contribute to hydrophobic interactions within the target's binding site.[6]
Picolinamide Amide Variation of the amine substituent (R-NH2)Critical for modulating potency, selectivity, and pharmacokinetic properties.The amide substituent can form key hydrogen bonds and hydrophobic interactions with the target protein.[12]
Pyridine Ring Substitution on the pyridine ringCan fine-tune electronic properties and provide additional interaction points.Electron-donating or -withdrawing groups can influence the pKa and overall binding affinity.

Table 1: Inferred Structure-Activity Relationships for 4-(1H-pyrrol-1-yl)picolinamide Derivatives.

Future Directions and Conclusion

The 4-(1H-pyrrol-1-yl)picolinamide scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the rich pharmacological precedent of its constituent heterocycles provide a strong foundation for future research.

Key areas for future investigation include:

  • Systematic Synthesis and Screening: A library of derivatives with diverse substitutions on the pyrrole, pyridine, and amide moieties should be synthesized and screened against a broad panel of biological targets, particularly kinases and bacterial enzymes.

  • In-depth SAR Studies: Detailed SAR investigations are crucial to optimize potency, selectivity, and drug-like properties.

  • Computational Modeling: Molecular docking and dynamics simulations can aid in understanding the binding modes of these derivatives and guide the design of more potent analogues.[2]

  • Pharmacokinetic Profiling: Early assessment of ADME (absorption, distribution, metabolism, and excretion) properties will be essential for identifying candidates with favorable in vivo behavior.

References

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PMC. [Link]

  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI. [Link]

  • Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same.
  • Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. MDPI. [Link]

  • Synthesis and biological evaluation of 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile analogues of crolibulin and combretastatin A-4. PubMed. [Link]

  • Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. PubMed. [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Pharmacy & Pharmacology International Journal. [Link]

  • Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. PubMed. [Link]

  • Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. PMC. [Link]

  • Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Beilstein Journal of Organic Chemistry. [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF PICOLINE DERIVATIVES. JournalAgent. [Link]

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Purdue University. [Link]

  • Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. MDPI. [Link]

  • Chemical compounds.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents. PubMed. [Link]

  • Synthesis of certain pyrrole derivatives as antimicrobial agents. Acta Pharmaceutica. [Link]

  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Publishing. [Link]

  • Drug Discovery - Inhibitor. chemical-kinomics. [Link]

  • Synthesis of some new pyrrole derivatives and their antimicrobial activity. ResearchGate. [Link]

  • Rapid Assembly of Pyrrole-Ligated 1,3,4-Oxadiazoles and Excellent Antibacterial Activity of Iodophenol Substituents. MDPI. [Link]

  • Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. MDPI. [Link]

  • Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo [3,4-d]pyrimidine derivatives. Semantic Scholar. [Link]

Sources

Technical Guide: Picolinamide-Based Positive Allosteric Modulators (PAMs) for mGlu4

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Metabotropic glutamate receptor 4 (mGlu4) has emerged as a high-value therapeutic target for Parkinson’s Disease (PD).[1] Unlike dopaminergic therapies that often lead to dyskinesia, mGlu4 activation normalizes the overactive indirect pathway in the basal ganglia, offering a non-dopaminergic mechanism to restore motor control.

This guide focuses on Picolinamides , a dominant chemotype of mGlu4 positive allosteric modulators (PAMs). It details the structural evolution from early probes (VU0155041) to optimized clinical candidates, provides validated experimental protocols for their synthesis and pharmacological characterization, and visualizes the critical signaling pathways involved.

Part 1: Molecular Mechanism & Pharmacology[2]

Allosteric Modulation of mGlu4

mGlu4 is a Group III mGluR, primarily coupled to the G


  protein. Picolinamide PAMs bind to a transmembrane allosteric site distinct from the orthosteric glutamate-binding pocket (Venus Flytrap Domain).

Mechanism of Action:

  • Binding: The PAM binds to the 7-transmembrane (7TM) domain.

  • Cooperativity: It increases the affinity of the receptor for glutamate (affinity modulation) and/or enhances the maximal efficacy of the signaling response (efficacy modulation).

  • Signaling Output:

    • cAMP Inhibition: Inhibition of adenylyl cyclase, reducing cAMP levels.

    • GIRK Activation: Activation of G protein-gated inwardly rectifying potassium channels, leading to hyperpolarization and inhibition of neurotransmitter release (e.g., GABA release at the striatopallidal synapse).

Signaling Pathway Visualization

mGlu4_Signaling fill_receptor fill_receptor fill_ligand fill_ligand fill_gprotein fill_gprotein fill_effector fill_effector fill_outcome fill_outcome Glutamate Glutamate (Orthosteric Ligand) mGlu4 mGlu4 Receptor (7TM Domain) Glutamate->mGlu4 Activates PAM Picolinamide PAM (Allosteric Ligand) PAM->mGlu4 Potentiates (Cooperativity) Gi_o Gα i/o Protein mGlu4->Gi_o Couples to AC Adenylyl Cyclase Gi_o->AC Inhibits GIRK GIRK Channels (K+ Efflux) Gi_o->GIRK Activates (Gβγ) cAMP cAMP Production AC->cAMP Decreases Hyperpol Membrane Hyperpolarization GIRK->Hyperpol Causes Neurotrans Inhibition of Neurotransmitter Release Hyperpol->Neurotrans Result

Caption: mGlu4 signaling cascade. PAM binding potentiates Gi/o coupling, inhibiting cAMP and activating GIRK channels to suppress neuronal excitability.

Part 2: Chemical Space & SAR of Picolinamides

The picolinamide scaffold represents a significant leap from the early, non-selective probe PHCCC. The optimization campaign focused on improving potency, selectivity, and brain penetration (


).
Key Compounds
CompoundClassStructure NotePotency (

)
Key Feature
VU0155041 PicolinamideN-phenylpicolinamide core~700 nMFirst selective, CNS-penetrant probe.
VU0477886 3-Aminopicolinamide3-amino group on pyridine~95 nMOptimized potency; high CNS exposure (

).
VU0418506 Pyrazolo-pyridineBioisostere of picolinamide~68 nMHighly efficacious in PD models; distinct scaffold.
Foliglurax ChromenoneClinical Benchmark~79 nMNon-picolinamide (Chromen-4-one); Phase II candidate.
Structure-Activity Relationship (SAR)

The transition from VU0155041 to VU0477886 highlights the "Warhead" optimization strategy:

  • Core: The picolinamide (pyridine-2-carboxamide) is essential for binding.

  • 3-Position Substitution: Introduction of an amino group (-NH2) at the 3-position of the pyridine ring (forming a 3-aminopicolinamide) significantly enhances potency and metabolic stability.

  • Amide Linker: Strict geometric constraints; modifications here often break activity.

  • Right-Hand Side (RHS) Ring: Typically a substituted phenyl or heteroaryl ring. Lipophilic electron-withdrawing groups (e.g., -Cl, -F, -CF3) at the meta or para positions of the aniline ring improve potency.

Part 3: Experimental Protocols

Chemical Synthesis: General Picolinamide Coupling

Objective: Synthesize a library of picolinamide PAMs via amide coupling.

Reagents:

  • Substituted Picolinic Acid (or 3-aminopicolinic acid for optimized series).

  • Substituted Aniline (e.g., 3-chloro-4-fluoroaniline).[2]

  • Coupling Agent: HATU or EDC/HOAt.

  • Base: DIPEA or TEA.

  • Solvent: DMF or DCM.

Protocol:

  • Dissolution: Dissolve 1.0 eq of the Picolinic Acid derivative in dry DMF (0.1 M concentration).

  • Activation: Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

  • Coupling: Add 1.1 eq of the substituted Aniline.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS for disappearance of starting material.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (x2), water (x2), and brine. Dry over Na2SO4.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

In Vitro Pharmacology: Calcium Mobilization Assay

Since mGlu4 is Gi/o-coupled, it does not naturally mobilize calcium. To screen PAMs, we force coupling to the Gq pathway using a chimeric G-protein (


 or 

).

System: HEK293 cells stably expressing human mGlu4 and


.

Protocol:

  • Plating: Plate cells (20,000/well) in 384-well black-walled plates in culture medium. Incubate overnight.

  • Dye Loading: Aspirate medium. Add 20 µL/well of Fluo-4 AM loading buffer (2 µM Fluo-4 AM, 2.5 mM Probenecid in HBSS). Incubate 45 min at 37°C, then 15 min at RT.

  • Compound Addition (PAM Mode):

    • Add test compounds (Picolinamides) at varying concentrations.

    • Incubate for 5–10 minutes (to allow allosteric binding).

  • Agonist Challenge:

    • Using a FLIPR (Fluorometric Imaging Plate Reader), inject an

      
       concentration of Glutamate or L-AP4.
      
    • Note: PAMs do not activate the receptor alone; they potentiate the sub-maximal glutamate response.

  • Data Analysis: Calculate the Area Under the Curve (AUC) of the calcium transient. Normalize to Max Glutamate response. Plot dose-response to determine

    
     and Fold-Shift.
    
In Vivo Efficacy: Haloperidol-Induced Catalepsy (HIC)

This is the gold-standard preclinical model for Parkinsonian motor deficits.

Rationale: Haloperidol (D2 antagonist) blocks dopamine receptors, mimicking the dopamine depletion of PD. mGlu4 PAMs reverse the resulting catalepsy (rigidity).

Protocol:

  • Subjects: Male Sprague-Dawley rats.

  • Induction: Administer Haloperidol (1.0–1.5 mg/kg, s.c.).

  • Treatment: 30 minutes post-haloperidol, administer the Picolinamide PAM (e.g., VU0477886) via oral gavage (p.o.) or i.p.

  • Assessment: Measure catalepsy at 60, 120, and 180 minutes post-haloperidol.

    • Bar Test: Place the rat's forepaws on a horizontal bar 9 cm above the surface.

    • Scoring: Measure latency to remove paws. A cutoff of 180 seconds is standard.

  • Result: Effective PAMs significantly reduce the latency time compared to vehicle control.

Part 4: Discovery Workflow Visualization

Drug_Discovery_Workflow fill_stage fill_stage fill_decision fill_decision fill_assay fill_assay HTS High-Throughput Screening (Ca2+ Flux / Gqi5) Hit_ID Hit Identification (Picolinamide Core) HTS->Hit_ID SAR SAR Optimization (3-Amino Substitution) Hit_ID->SAR Selectivity Selectivity Profiling (vs mGlu1/5, mGlu2/3) SAR->Selectivity Selectivity->SAR Off-target DMPK DMPK Assessment (Brain Penetration Kp,uu) Selectivity->DMPK If Selective DMPK->SAR Poor PK InVivo In Vivo Efficacy (Haloperidol Catalepsy) DMPK->InVivo If CNS Penetrant Candidate Clinical Candidate (e.g., VU0477886-like) InVivo->Candidate If Efficacious

Caption: Integrated workflow for mGlu4 PAM discovery, moving from HTS hits to in vivo validation via iterative SAR and DMPK optimization.

References

  • Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator. Source: NIH Molecular Libraries Program. URL:[Link]

  • Discovery, Synthesis, and Structure-Activity Relationship Development of a Series of N-(4-acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4). Source: Journal of Medicinal Chemistry.[3] URL:[Link]

  • Discovery of 3-aminopicolinamides as metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator warheads engendering CNS exposure and in vivo efficacy. Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Development and Antiparkinsonian Activity of VU0418506, a Selective Positive Allosteric Modulator of Metabotropic Glutamate Receptor 4 Homomers without Activity at mGlu2/4 Heteromers. Source: ACS Chemical Neuroscience.[4] URL:[Link]

  • An mGlu4-Positive Allosteric Modulator Alleviates Parkinsonism in Primates. Source: Movement Disorders (Foliglurax study). URL:[Link]

Sources

The Evolving Landscape of Picolinamides: A Deep Dive into the Structure-Activity Relationship of 4-Substituted Analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The picolinamide scaffold, a simple yet versatile pyridine-2-carboxamide structure, has proven to be a privileged framework in the field of medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, spanning from antifungal and antibacterial to anticancer and antitubercular agents.[1] The strategic modification of this core structure, particularly at the 4-position of the pyridine ring, has emerged as a critical determinant of potency, selectivity, and overall therapeutic potential. This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 4-substituted picolinamides, offering field-proven insights into the causality behind experimental choices and a self-validating system of described protocols.

The Significance of the 4-Position: A Gateway to Diverse Biological Targets

The 4-position of the picolinamide ring offers a key vector for chemical modification, allowing for the introduction of a wide array of substituents that can profoundly influence the molecule's interaction with its biological target. The nature of the substituent at this position—its size, electronics, and hydrogen bonding capacity—can dictate everything from target engagement to pharmacokinetic properties.

Antifungal Activity: Targeting Fungal Lipid Homeostasis

A compelling example of the importance of the 4-substituent is seen in the development of picolinamide-based antifungal agents. These compounds have been shown to target Sec14p, a crucial phosphatidylinositol/phosphatidylcholine transfer protein in fungi like Saccharomyces cerevisiae.[2][3] The inhibition of Sec14p disrupts lipid homeostasis, leading to fungal cell death.

SAR studies have revealed that substitutions at the 4-position are critical for this activity. While the core picolinamide structure is essential, modifications at other positions, such as the exchange of bromine and fluorine on the picolinamide moiety, can lead to a complete loss of inhibitory activity.[2] Conversely, specific substitutions at the 4-position can enhance potency. For instance, the presence of a 4-phenylpicolinamide scaffold has been explored for its antifungal potential.[4]

Antibacterial Potency: Achieving Selective Toxicity Against Clostridioides difficile

The development of picolinamide antibacterials that selectively target the pathogenic bacterium Clostridioides difficile provides another powerful illustration of the impact of 4-substitution. Beginning with an isonicotinamide scaffold that showed equal activity against methicillin-resistant Staphylococcus aureus (MRSA) and C. difficile, researchers were able to achieve over 1000-fold selectivity for C. difficile by repositioning the nitrogen atom to create a picolinamide core and introducing specific substituents at the 4-position.[5][6]

This exquisite selectivity is crucial for treating C. difficile infections, as it minimizes disruption to the normal gut microbiota, a key factor in preventing recurrent infections.[5] The SAR studies in this area have been extensive, with the evaluation of over 100 analogs, highlighting the profound impact of modifications at the 4-position on both potency and selectivity.[5][6]

Anticancer Applications: From Kinase Inhibition to Anti-proliferative Effects

In the realm of oncology, 4-substituted picolinamides have emerged as promising antitumor agents with diverse mechanisms of action.[1] One key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, the process by which new blood vessels are formed to support tumor growth.[1] By inhibiting VEGFR-2, these compounds can effectively stifle tumor progression.

Furthermore, novel series of 4-(4-formamidophenylamino)-N-methylpicolinamide and 4-(4-aminophenoxy)picolinamide derivatives have been synthesized and shown to possess potent antiproliferative activity against various human cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer).[7][8] The nature of the substituent at the 4-position, often a substituted phenylamino or phenoxy group, is a key determinant of their anticancer efficacy.[7][8] For example, compound 46 , a 4-(4-aminophenoxy)picolinamide derivative, was found to induce apoptosis in A549 lung cancer cells and exhibited a c-Met kinase IC50 value of 46.5 nM.[8]

Antitubercular Activity: A Renewed Hope Against a Persistent Pathogen

Tuberculosis remains a significant global health threat, and the search for novel antitubercular agents is a continuous effort. 4-Substituted picolinohydrazonamides have been identified as a promising new class of compounds with potent activity against Mycobacterium tuberculosis.[9] Specifically, compounds bearing a hydrophilic cyclic amine, such as morpholine or pyrrolidine, at the end of a thiosemicarbazide chain attached to the 4-position, have demonstrated high antimycobacterial activity, with MIC values in the range of 0.4-0.8 μg/mL.[9] These compounds have also shown selectivity for M. tuberculosis over other microorganisms and low cytotoxicity against human cell lines.[9]

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

The following sections provide detailed, step-by-step methodologies for the synthesis of 4-substituted picolinamides and their subsequent biological evaluation.

General Synthesis of 4-Substituted Picolinamide Derivatives

The synthesis of 4-substituted picolinamides often involves a multi-step process, starting from a readily available picolinic acid derivative. A general synthetic route is outlined below.

Protocol 1: Synthesis of 4-(Substituted-amino)-N-methylpicolinamide

  • Synthesis of 4-Chloro-N-methylpicolinamide: This intermediate is prepared according to known methods.[7]

  • Nucleophilic Aromatic Substitution: A mixture of 4-chloro-N-methylpicolinamide and the desired substituted aniline (e.g., 4-amino-N-methylbenzamide) is heated at 160 °C for 1 hour.[7]

  • Hydrolysis (if necessary): The reaction mixture is dissolved in ethanol, and concentrated HCl is added dropwise. The solution is then refluxed for 4 hours to hydrolyze any protecting groups.[7]

  • Purification: The product is cooled, and the resulting precipitate is filtered, washed, and dried to yield the 4-(substituted-amino)-N-methylpicolinamide.

Protocol 2: Synthesis of 4-(Substituted-phenoxy)-N-methylpicolinamide

  • Preparation of the Phenoxide: The desired substituted phenol (e.g., 4-aminophenol) is dissolved in a suitable solvent like DMSO, and a strong base such as sodium hydride is added to generate the phenoxide.[7]

  • Nucleophilic Aromatic Substitution: 4-Chloro-N-methylpicolinamide is added to the reaction mixture, which is then heated to 100 °C and stirred for 3 hours.[7]

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified using standard techniques to yield the 4-(substituted-phenoxy)-N-methylpicolinamide.

Synthesis_Workflow

Biological Evaluation: Assessing Therapeutic Potential

The biological activity of the synthesized picolinamide derivatives can be assessed using a variety of in vitro assays.

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., HepG2, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[7]

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The synthesized picolinamide derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. A vehicle control (DMSO) and a positive control (e.g., Sorafenib) are also included.[7]

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 value (the concentration that inhibits cell growth by 50%) is calculated from the dose-response curve.[7]

MTT_Assay_Workflow

Protocol 4: In Vitro Antibacterial Activity (MIC Determination)

  • Bacterial Culture: The target bacterial strain (e.g., C. difficile) is grown in an appropriate broth medium under specific conditions (e.g., anaerobic for C. difficile).[5]

  • Compound Preparation: The picolinamide derivatives are serially diluted in the broth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the bacteria.

  • Incubation: The plate is incubated under the appropriate conditions for a specified time (e.g., 24-48 hours).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for selected 4-substituted picolinamide derivatives, showcasing their diverse biological activities.

Table 1: Anticancer Activity of 4-Substituted Picolinamide Derivatives [7]

CompoundR-Group at 4-PositionHepG2 IC50 (µM)HCT116 IC50 (µM)
5a -NH-Ph-NH-CO-Ph>50>50
5q -O-Ph-CO-CF31.832.54
Sorafenib (Reference Drug)3.454.12

Table 2: Antibacterial Activity against C. difficile [5]

Compound4-SubstituentC. difficile MIC (µg/mL)MRSA MIC (µg/mL)Selectivity Index
4 (Isonicotinamide)0.250.251
87 2,4-disubstitution0.125128>1000

Table 3: Antitubercular Activity of 4-Substituted Picolinohydrazonamides [9]

Compound4-Substituent MoietyM. tuberculosis H37Rv MIC (µg/mL)
6 Morpholine-thiosemicarbazide0.8
11 Pyrrolidine-thiosemicarbazide0.4
15 Morpholine-thiosemicarbazide0.4
Isoniazid (Reference Drug)0.1

Conclusion and Future Directions

The structure-activity relationship of 4-substituted picolinamides is a rich and dynamic field of study. The strategic manipulation of the substituent at the 4-position has proven to be a highly effective strategy for modulating the biological activity of this versatile scaffold, leading to the development of potent and selective agents against a range of diseases. Future research in this area will likely focus on further optimizing these lead compounds to improve their pharmacokinetic profiles and in vivo efficacy. The continued exploration of novel substitutions at the 4-position, guided by the principles of medicinal chemistry and a deep understanding of the target biology, holds immense promise for the discovery of next-generation therapeutics.

References

  • Pries, V., et al. (2018). Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. PMC. Available at: [Link]

  • Tóth, C., et al. (2024). Evaluation of Novel Picolinamide Fungicides (QiI) for Controlling Cercospora beticola Sacc. in Sugar Beet. MDPI. Available at: [Link]

  • Pries, V., et al. (2018). Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. PubMed. Available at: [Link]

  • Gobis, K., et al. (2020). 4-Substituted picolinohydrazonamides as a new class of potential antitubercular agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Drozdowska, D., et al. (2023). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI. Available at: [Link]

  • Li, X., et al. (2021). Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. PMC. Available at: [Link]

  • Li, J., et al. (2023). Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents. PubMed. Available at: [Link]

  • Gobis, K., et al. (2022). N′-Substituted 4-Phenylpicolinohydrazonamides with Thiosemicarbazone Moiety as New Potential Antitubercular Agents: Synthesis, Structure and Evaluation of Antimicrobial Activity. PMC. Available at: [Link]

  • Szczesio, M., et al. (2020). Synthesis, structure and biological activity of four new picolinohydrazonamide derivatives. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Wang, Y., et al. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. MDPI. Available at: [Link]

  • Kundu, A., & Saha, S. (2014). In vitro Antifungal Activity of Novel Picolinamides against Soil Borne Fungi and Structure Activity Relationship. Science Alert. Available at: [Link]

  • Unspecified. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. International Union of Crystallography. Available at: [Link]

  • Li, X., et al. (2021). Structure-Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. PubMed. Available at: [Link]

Sources

Engineering Novel mGlu4 Positive Allosteric Modulators (PAMs): The Strategic Integration of Pyrrole Moieties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

The Mechanistic Landscape of mGlu4 Modulation

The metabotropic glutamate receptor 4 (mGlu4) is a Class C G-protein coupled receptor (GPCR) that functions primarily as a presynaptic autoreceptor in the central nervous system (CNS)[1]. By regulating the release of glutamate and GABA, mGlu4 has emerged as a highly promising therapeutic target for neurodegenerative and psychiatric conditions, most notably Parkinson's disease (PD), generalized anxiety disorder, and schizophrenia[2].

Historically, targeting the orthosteric (glutamate-binding) site of mGlu receptors has been plagued by a lack of subtype selectivity due to the high evolutionary conservation of the orthosteric pocket across the eight mGlu subtypes[1]. To circumvent this, modern neuropharmacology has pivoted toward Positive Allosteric Modulators (PAMs). PAMs bind to the less-conserved 7-transmembrane (7-TM) domain, potentiating the receptor's response to endogenous glutamate without exhibiting intrinsic agonist activity. This mechanism preserves the spatial and temporal fidelity of endogenous neurotransmission while achieving exquisite subtype selectivity[3].

Early tool compounds, such as PHCCC, validated mGlu4 as a target but suffered from poor pharmacokinetic (PK) properties, low aqueous solubility, and a relatively flat structure-activity relationship (SAR)[4],[3]. This necessitated the development of novel chemotypes, leading to the discovery of the N-phenyl picolinamide core, which has since served as the foundational scaffold for advanced mGlu4 PAMs[2].

Structural Evolution: The Rationale for Pyrrole Substitution

While the N-phenyl picolinamide core provided a significant leap in potency, early derivatives—specifically phenylsulfonamides and phenylsulfones—exhibited critical liabilities. For instance, bioisosteric replacement of the central phenyl ring with a thiazole ring yielded thiazole sulfone analogs with exceptional potency (e.g., EC50 < 100 nM) but catastrophic metabolic instability, resulting in rapid hepatic clearance[5],[2].

To solve this, researchers hypothesized that replacing the central phenyl or thiazole ring with a 1H-pyrrole moiety would optimize the electronic distribution of the molecule[2]. The synthesis of N-phenylsulfonyl-1H-pyrrole picolinamides was designed to maintain the critical hydrogen-bonding network required to anchor the molecule within the allosteric binding pocket, while simultaneously increasing resistance to cytochrome P450 (CYP)-mediated oxidative metabolism[5]. The pyrrole ring acts as a structural bridge that fine-tunes the dihedral angles of the molecule, ensuring optimal vector projection of the picolinamide and sulfonamide pharmacophores.

G Glutamate Glutamate (Orthosteric Agonist) mGlu4 mGlu4 Receptor (Class C GPCR) Glutamate->mGlu4 Binds PAM Pyrrole PAM (Allosteric Modulator) PAM->mGlu4 Potentiates Gqi5 Gqi5 Chimera (Assay System) mGlu4->Gqi5 Activates PLC Phospholipase C Gqi5->PLC Stimulates Ca2 Intracellular Ca2+ Release PLC->Ca2 IP3 Pathway

mGlu4 signaling pathway modulated by pyrrole PAMs in a Gqi5-chimeric calcium assay.

Structure-Activity Relationship (SAR) and Pharmacokinetic Profiling

The transition to the pyrrole scaffold yielded a robust series of compounds. Initial evaluations of benzyl sulfonamides containing the pyrrole core demonstrated that the scaffold was well tolerated at the receptor level. For example, the 2-chlorobenzyl sulfonamide pyrrole derivative (Compound 11g) was equipotent to its thiazole predecessor (Compound 7a), achieving an EC50 of 174 nM[5].

However, the true breakthrough of the pyrrole series was realized during Tier 1 in vitro PK profiling. While many early analogs still displayed high intrinsic clearance (


), specific substitutions on the terminal phenyl ring mitigated this liability. The integration of a 3,4-dimethylphenyl group (Compound 11r) successfully shielded vulnerable metabolic soft spots, resulting in a potent PAM with moderate, acceptable predicted hepatic clearance (

= 38.3 mL/min/kg)[5],[6].
Quantitative SAR Summary
Compound ScaffoldR-Group SubstitutionmGlu4 Potency (EC50, nM)Predicted Hepatic Clearance (

, mL/min/kg)
Metabolic Stability Profile
Thiazole Sulfone (7a) 2-chloro189HighPoor[2]
Thiazole Sulfone (7c) 4-methyl83HighPoor[2]
Pyrrole Sulfonamide (11g) 2-chlorobenzyl174HighPoor[5]
Pyrrole Sulfonamide (11r) 3,4-dimethylphenyl< 50038.3Moderate (Optimized)[5],[6]

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of these novel pyrrole PAMs relies on self-validating assay systems. The following protocols detail the causal logic and step-by-step execution required to characterize these compounds.

Protocol 1: High-Throughput Intracellular Calcium Mobilization Assay

Causality & Rationale: Native mGlu4 couples to


 proteins, which inhibit adenylate cyclase and decrease cAMP[1]. Measuring cAMP is technically cumbersome for high-throughput screening (HTS). To bypass this, we utilize Chinese Hamster Ovary (CHO) cells stably transfected with human mGlu4 and a chimeric G-protein, 

[4].

forces the

-coupled receptor to signal through the

pathway (Phospholipase C

IP3), triggering a robust release of intracellular calcium that can be quantified using fluorescent dyes[3].

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-mGlu4-

    
     cells in 384-well black, clear-bottom plates at a density of 20,000 cells/well. Incubate overnight at 37°C in 5% 
    
    
    
    .
  • Dye Loading: Aspirate media and add 20 µL of Fluo-4 AM (a calcium-sensitive fluorophore) assay buffer to each well. Incubate for 45 minutes at 37°C. Validation Step: Fluo-4 AM only fluoresces upon binding free

    
    , ensuring background signal remains low until receptor activation.
    
  • Compound Addition (PAM Phase): Using a kinetic fluorometric imaging reader (e.g., FLIPR), add 10 µL of the pyrrole test compound (10-point concentration-response curve) and monitor fluorescence for 2 minutes to ensure the compound lacks intrinsic orthosteric agonist activity.

  • Glutamate Challenge: Add an

    
     concentration of glutamate (determined daily). Monitor fluorescence for an additional 3 minutes.
    
  • Data Normalization: Normalize the maximal response to a daily control standard (e.g., PHCCC or Compound 1) to account for day-to-day variations in cell expression[4]. Calculate the

    
     and %GluMax (efficacy).
    
Protocol 2: In Vitro Microsomal Stability (Intrinsic Clearance)

Causality & Rationale: To avoid the rapid metabolism seen in the thiazole series[5], compounds must be screened against rat hepatic microsomes. Microsomes contain the full suite of CYP450 enzymes, allowing us to isolate Phase I hepatic metabolism from renal or biliary clearance mechanisms.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 mL reaction mixture containing 0.5 mg/mL rat liver microsomes and 1 µM of the pyrrole test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration), the essential cofactor for CYP450 enzymes. Validation Step: Run a parallel negative control lacking NADPH to confirm that degradation is strictly CYP-mediated and not due to chemical instability.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 10, 15, 30, and 60 minutes. Immediately quench the reaction by adding the aliquot to 150 µL of ice-cold acetonitrile containing an internal standard.

  • Quantification: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Clearance Calculation: Plot the natural log of the remaining compound versus time to determine the elimination rate constant (

    
    ). Calculate intrinsic clearance (
    
    
    
    ) and scale to predicted hepatic clearance (
    
    
    ) using standard physiological scaling factors[5],[6].

Workflow Synth Compound Synthesis (Pyrrole Core) Screen Tier 1 Screening (Ca2+ Mobilization) Synth->Screen SAR SAR Optimization (R-group variations) Screen->SAR PK In Vitro PK (Microsomal Stability) SAR->PK PK->Synth Feedback Lead Lead Selection (e.g., Compound 11r) PK->Lead

Iterative workflow for the discovery and optimization of novel mGlu4 pyrrole PAMs.

Conclusion

The strategic integration of pyrrole moieties into the mGlu4 PAM pharmacophore represents a masterclass in bioisosteric replacement. By recognizing the metabolic liabilities of thiazole and phenylsulfone derivatives, researchers successfully engineered N-phenylsulfonyl-1H-pyrrole picolinamides that retain sub-micromolar allosteric potency while significantly improving hepatic stability[5],[2]. As the field of neuropharmacology continues to advance, the self-validating workflows and structural insights derived from this pyrrole series will serve as a blueprint for developing next-generation, CNS-penetrant therapeutics for Parkinson's disease and beyond.

References

  • Gogliotti, R. D., et al. "Discovery, Synthesis, and Structure−Activity Relationship Development of a Series of N-(4-Acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4) with CNS Exposure in Rats." Journal of Medicinal Chemistry.
  • Gogliotti, R. D., et al. "Discovery and characterization of a novel series of N-phenylsulfonyl-1H-pyrrole picolinamides as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4)." Bioorganic & Medicinal Chemistry Letters 26.13 (2016): 2984-2987.
  • "Structural Basis for (S)-3,4-Dicarboxyphenylglycine (DCPG) As a Potent and Subtype Selective Agonist of the mGlu8 Receptor." OSTI.gov.
  • "Discovery, Structure–Activity Relationship, and Antiparkinsonian Effect of a Potent and Brain-Penetrant Chemical Series of Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4." Journal of Medicinal Chemistry.
  • Gogliotti, R. D., et al. "Discovery and characterization of a novel series of N-phenylsulfonyl-1H-pyrrole picolinamides as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4) - PMC." National Institutes of Health.
  • Engers, D. W., et al. "Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4)." ResearchGate.

Sources

Technical Guide: Solubility Profiling & Handling of N-Propyl-4-(1H-pyrrol-1-yl)picolinamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the solubility profile, physicochemical properties, and handling protocols for N-propyl-4-(1H-pyrrol-1-yl)picolinamide (CAS: 1421459-01-9).

Executive Summary

This compound is a synthetic small molecule characterized by a picolinamide core substituted with a hydrophobic propyl chain and an aromatic pyrrole ring. It belongs to a class of compounds often investigated as positive allosteric modulators (PAMs) for metabotropic glutamate receptors (e.g., mGlu4) or as bidentate ligands in coordination chemistry.

  • DMSO Solubility: High. The compound is highly soluble in dimethyl sulfoxide (DMSO), typically forming stable stock solutions at concentrations >50 mM.

  • Water Solubility: Low. The addition of the propyl and pyrrole moieties significantly increases lipophilicity compared to the parent picolinamide, rendering the compound poorly soluble in pure water (<1 mg/mL).

  • Recommendation: Always prepare a concentrated stock solution in DMSO (or DMF) first, then dilute into aqueous buffers. Do not attempt to dissolve the solid directly in water.

Physicochemical Analysis & Solubility Mechanism

To understand the solubility behavior, we must analyze the structural components of the molecule.

Structural Dissection

The molecule (Formula:


) consists of three distinct domains that dictate its interaction with solvents:
  • Picolinamide Core: The central pyridine ring with an amide group provides some polarity and hydrogen bond acceptor sites (pyridine N, amide O). However, it also contributes to

    
    -
    
    
    
    stacking interactions in the crystal lattice, increasing the energy required to break the solid state.
  • N-Propyl Chain: This 3-carbon aliphatic chain is purely hydrophobic. It disrupts water structure (entropic penalty), significantly reducing aqueous solubility while enhancing solubility in organic solvents.

  • 4-(1H-Pyrrol-1-yl) Substituent: The pyrrole ring is attached via its nitrogen atom to the pyridine. This eliminates the pyrrole N-H as a hydrogen bond donor, leaving an aromatic, hydrophobic surface. This modification further drives the partition coefficient (LogP) higher.

Predicted Solubility Profile

Based on Quantitative Structure-Property Relationships (QSPR) and data from structural analogs (e.g., Picolinamide, LogP ~0.2 vs. Target Compound, Estimated LogP ~2.5–3.0):

SolventSolubility RatingEstimated Max Conc.Mechanism of Action
DMSO Excellent > 50 mM (> 12 mg/mL)Dipolar aprotic solvent effectively disrupts

-stacking and solvates the amide dipole.
Ethanol Good ~ 10–20 mMAmphiphilic solvent matches the molecule's intermediate polarity.
Water Poor < 0.5 mM (< 0.1 mg/mL)Hydrophobic effect of propyl/pyrrole groups dominates; high crystal lattice energy prevents dissolution.

Experimental Protocol: Solubilization Workflow

Objective: To prepare a stable, precipitate-free working solution for biological assays (e.g., cell culture, enzyme inhibition).

Materials
  • Compound: this compound (Solid).

  • Primary Solvent: Anhydrous DMSO (Dimethyl sulfoxide), Grade

    
     99.9%.
    
  • Aqueous Buffer: PBS or HEPES (pH 7.4).

  • Equipment: Vortex mixer, Ultrasonic bath.

Step-by-Step Methodology
Step 1: Preparation of DMSO Stock Solution (10 mM - 50 mM)
  • Weigh the target amount of solid compound (e.g., 2.43 mg for 1 mL of 10 mM solution).

  • Add the calculated volume of anhydrous DMSO.

  • Critical Step: Vortex vigorously for 30 seconds. If solid particles remain, sonicate in an ultrasonic water bath at room temperature for 5–10 minutes. The solution should be completely clear and colorless to pale yellow.

    • Note: Store this stock at -20°C. Avoid repeated freeze-thaw cycles.

Step 2: Serial Dilution (The "Intermediate Step")

Direct dilution from 100% DMSO to 100% water often causes "crashing out" (precipitation) due to the sudden polarity shift.

  • Prepare an Intermediate Dilution in the assay buffer to reach 10x the final concentration.

  • Example: To achieve 10 µM final assay concentration:

    • Dilute 10 mM Stock 1:100 into Buffer

      
       100 µM Intermediate (contains 1% DMSO).
      
    • Observation Check: Hold the tube up to a light source. If the solution turns milky or cloudy, precipitation has occurred.

    • Mitigation: If precipitation occurs, lower the concentration of the intermediate or add a solubilizing agent (e.g., 0.1% Tween-80 or cyclodextrin) to the buffer before adding the compound.

Step 3: Final Assay Preparation
  • Add the Intermediate Solution to your cell culture or reaction well.

  • Ensure the final DMSO concentration is

    
     (or compatible with your specific assay biology).
    
Visualizing the Workflow

The following diagram illustrates the critical decision pathways for solubilization.

SolubilizationWorkflow Start Solid Compound (this compound) SolventChoice Choose Primary Solvent Start->SolventChoice Water Water / Buffer SolventChoice->Water Directly DMSO Anhydrous DMSO SolventChoice->DMSO Recommended ProcessWater Result: Suspension / Precipitate (Not Recommended) Water->ProcessWater ProcessDMSO Result: Clear Stock Solution (10 - 50 mM) DMSO->ProcessDMSO Dilution Dilution Strategy (Stepwise) ProcessDMSO->Dilution DirectAdd Direct Addition to Media (Risk of 'Shock' Precipitation) Dilution->DirectAdd High Risk IntermedAdd Intermediate Dilution (e.g., 10x in Buffer + Surfactant) Dilution->IntermedAdd Best Practice Final Stable Assay Condition (Clear Solution) DirectAdd->Final If Conc < Solubility Limit IntermedAdd->Final

Caption: Logical workflow for solubilizing hydrophobic picolinamide derivatives, highlighting the critical DMSO stock step.

Self-Validating System: How to Verify Solubility

Since specific batch-to-batch variations can affect solubility (e.g., polymorph differences), use this protocol to validate your specific lot.

  • The "Cloud Point" Test:

    • Prepare a 10 mM stock in DMSO.

    • Pipette 1 µL of stock into 99 µL of PBS in a clear 96-well plate (Final: 100 µM).

    • Measure Absorbance at 600 nm (OD600).

    • Interpretation:

      • OD600 < 0.01: Soluble.

      • OD600 > 0.02: Precipitation/Aggregation detected.

    • If precipitate forms, repeat with lower concentrations (50 µM, 10 µM) to define the Maximum Solubility Limit for your assay buffer.

References

  • Structural Class Context (mGlu4 PAMs): Hopkins, C. R., et al. (2016). Discovery and characterization of a novel series of N-phenylsulfonyl-1H-pyrrole picolinamides as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4). Bioorganic & Medicinal Chemistry Letters. [Link]

Methodological & Application

Application Note: A Robust, Palladium-Catalyzed Synthesis of N-propyl-4-(1H-pyrrol-1-yl)picolinamide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed, two-step protocol for the synthesis of N-propyl-4-(1H-pyrrol-1-yl)picolinamide, a compound of interest in medicinal chemistry due to its heterocyclic scaffold. The synthesis commences with the formation of an N-propyl amide from 4-chloropicolinic acid, followed by a highly efficient palladium-catalyzed Buchwald-Hartwig C-N cross-coupling reaction to introduce the pyrrole moiety. This guide emphasizes the mechanistic rationale behind procedural choices, offers comprehensive, step-by-step protocols, and includes a troubleshooting guide to ensure reliable and reproducible outcomes.

Introduction: The Picolinamide Scaffold in Modern Chemistry

Picolinamide derivatives are privileged structures in medicinal chemistry and materials science, frequently appearing in biologically active compounds and functional materials.[1][2][3] Their ability to act as bidentate chelating agents, combined with the diverse functionalization possibilities on the pyridine ring, makes them attractive scaffolds for drug design. The target molecule, this compound, combines the picolinamide core with a pyrrole ring, a common element in pharmacologically active agents.[4][5]

This document outlines a reliable synthetic route starting from commercially available 4-chloropicolinic acid. The strategy involves two key transformations:

  • Amide Bond Formation: Synthesis of the intermediate, N-propyl-4-chloropicolinamide.

  • C-N Cross-Coupling: A Buchwald-Hartwig amination to couple the chlorinated intermediate with pyrrole, yielding the final product.

This approach is designed for scalability and efficiency, providing researchers with a clear pathway to access this and structurally related compounds.

Overall Synthetic Workflow

The synthesis is a sequential, two-step process designed for efficiency and high yield. The workflow diagram below illustrates the progression from starting materials to the purified final product.

G cluster_0 Step 1: Amidation cluster_1 Step 2: Buchwald-Hartwig C-N Coupling A 4-Chloropicolinic Acid B Thionyl Chloride (SOCl₂) A->B  Acid Chloride Formation C Propylamine B->C  Amidation Reaction D Intermediate: N-propyl-4-chloropicolinamide C->D  Purification E Pyrrole D->E  Add Intermediate F Potassium tert-butoxide (KOtBu) E->F  Base Addition G Pd₂(dba)₃ / Xantphos F->G  Catalyst/Ligand Addition H Final Product: This compound G->H  Reaction & Purification

Caption: Overall two-step synthetic workflow.

Part I: Synthesis of N-propyl-4-chloropicolinamide (Intermediate)

Mechanistic Rationale

The conversion of a carboxylic acid to a secondary amide is a fundamental transformation. To achieve this efficiently with n-propylamine, the carboxylic acid must first be activated. The most direct method is conversion to an acyl chloride using thionyl chloride (SOCl₂). The resulting acyl chloride is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution with n-propylamine to form the stable amide bond. This method is often preferred for its high yields and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.

Detailed Experimental Protocol

Materials & Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)
4-Chloropicolinic Acid157.565.00 g31.74
Thionyl Chloride (SOCl₂)118.974.6 mL (3.5 eq)63.48
n-Propylamine59.113.9 mL (1.5 eq)47.61
Dichloromethane (DCM)-100 mL-
Triethylamine (TEA)101.198.8 mL (2.0 eq)63.48
Saturated NaHCO₃ (aq)-50 mL-
Brine-50 mL-
Anhydrous MgSO₄-As needed-

Procedure:

  • Inert Atmosphere Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloropicolinic acid (5.00 g, 31.74 mmol). Place the flask under an inert atmosphere (Nitrogen or Argon).

  • Acid Chloride Formation: Add anhydrous dichloromethane (50 mL). To this suspension, add thionyl chloride (4.6 mL, 63.48 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 40°C) and stir for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution and the dissolution of the solid starting material.

  • Solvent Removal: After cooling to room temperature, remove the excess thionyl chloride and DCM under reduced pressure. Co-evaporate with anhydrous toluene (2 x 20 mL) to ensure complete removal of residual SOCl₂. The crude 4-chloropicolinoyl chloride is obtained as a solid and used immediately in the next step.

  • Amidation: Re-dissolve the crude acyl chloride in anhydrous DCM (50 mL) and cool the flask to 0°C in an ice bath. In a separate flask, prepare a solution of n-propylamine (3.9 mL, 47.61 mmol) and triethylamine (8.8 mL, 63.48 mmol) in 20 mL of DCM.

  • Addition: Add the amine solution dropwise to the stirred acyl chloride solution at 0°C over 20 minutes.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 3 hours. Monitor completion by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography (Silica gel, eluting with a gradient of 20-40% ethyl acetate in hexanes) to afford N-propyl-4-chloropicolinamide as a white solid.

Part II: Synthesis of this compound (Final Product)

Mechanistic Rationale: The Buchwald-Hartwig Amination

The formation of the C-N bond between the pyridine ring and pyrrole is achieved via a Buchwald-Hartwig cross-coupling reaction.[6][7] This palladium-catalyzed process is a cornerstone of modern synthetic chemistry for constructing aryl amines from aryl halides.

The catalytic cycle involves several key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Cl bond of the N-propyl-4-chloropicolinamide, forming a Pd(II) intermediate. The electron-withdrawing picolinamide group facilitates this step.

  • Deprotonation/Salt Formation: A strong base, such as potassium tert-butoxide (KOtBu), deprotonates the pyrrole N-H, making it a more potent nucleophile (the potassium pyrrolide salt).

  • Ligand Exchange: The pyrrolide anion displaces a ligand on the Pd(II) center.

  • Reductive Elimination: The final C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.

The choice of ligand is critical. Xantphos is a bulky, electron-rich bisphosphine ligand with a large "bite angle" that is known to promote the reductive elimination step, especially for challenging substrates, and prevent catalyst decomposition.[8]

G pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex pd0->oa_complex + Ar-Cl pd2 Ar-Pd(II)(L)₂-Cl oa_complex->pd2 Oxidative Addition pyrrole_complex Ar-Pd(II)(L)₂(Pyrrole) pd2->pyrrole_complex + Pyrrolide Anion - Cl⁻ pyrrole_complex->pd0 product Product: Ar-Pyrrole pyrrole_complex->product Reductive Elimination ar_cl N-propyl-4-chloropicolinamide ar_cl->oa_complex pyrrole Potassium Pyrrolide pyrrole->pd2

Sources

Application Notes and Protocols for the Nucleophilic Aromatic Substitution of Pyrrole on Picolinamides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance in Medicinal Chemistry

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within drug discovery and development. Arylated nitrogen-containing heterocycles are privileged scaffolds, appearing in a vast array of biologically active molecules and approved pharmaceuticals. The nucleophilic aromatic substitution (SNAr) reaction offers a powerful and often transition-metal-free strategy for the formation of these crucial bonds.[1] This application note provides a detailed protocol and technical guidance for the SNAr of pyrrole onto picolinamide substrates, a transformation of significant interest for the synthesis of novel compounds with potential therapeutic applications.

Picolinamides, derivatives of pyridine-2-carboxylic acid, are particularly well-suited for SNAr reactions. The pyridine nitrogen and the amide functionality at the C-2 position act as electron-withdrawing groups, which activate the pyridine ring towards nucleophilic attack.[2] This electronic activation is a critical prerequisite for a successful SNAr reaction. Pyrrole, a five-membered aromatic heterocycle, serves as the nucleophile in this transformation, leading to the formation of a new C-N bond and the synthesis of 2-(pyrrol-1-yl)picolinamide derivatives.

Reaction Mechanism and Scientific Rationale

The SNAr reaction of pyrrole with a picolinamide derivative, such as 2-chloro-N-alkylpicolinamide, proceeds through a well-established addition-elimination mechanism.[1] Understanding the underlying principles of this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

1. Deprotonation of Pyrrole: Pyrrole is weakly acidic (pKa ≈ 17.5) and requires a base to generate the more nucleophilic pyrrolide anion. The choice of base is critical to avoid side reactions.[3]

2. Nucleophilic Attack and Formation of the Meisenheimer Complex: The pyrrolide anion attacks the electron-deficient carbon atom of the picolinamide, typically at the C-2 position, displacing the leaving group (e.g., a halide). This attack transiently disrupts the aromaticity of the pyridine ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1] The negative charge in this intermediate is stabilized by resonance, with delocalization onto the electronegative nitrogen atom of the pyridine ring and the electron-withdrawing amide group.[2]

3. Elimination of the Leaving Group and Re-aromatization: The Meisenheimer complex is a transient species. The reaction proceeds by the elimination of the leaving group (e.g., chloride ion), which restores the aromaticity of the pyridine ring and yields the final 2-(pyrrol-1-yl)picolinamide product.

SNAr_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination & Re-aromatization Pyrrole Pyrrole Pyrrolide Pyrrolide Anion Pyrrole->Pyrrolide Deprotonation Base Base (e.g., K2CO3) Base->Pyrrolide Meisenheimer Meisenheimer Complex (Resonance Stabilized) Pyrrolide->Meisenheimer Nucleophilic Attack Picolinamide 2-Chloro-N-alkylpicolinamide Picolinamide->Meisenheimer Product 2-(Pyrrol-1-yl)picolinamide Meisenheimer->Product Elimination LeavingGroup Leaving Group (e.g., Cl-) Meisenheimer->LeavingGroup

Caption: General mechanism of the SNAr reaction of pyrrole on a picolinamide.

Materials and Reagents

For a successful and reproducible protocol, the quality and purity of all materials and reagents are paramount.

Reagent/MaterialGradeSupplierNotes
2-Chloro-N-alkylpicolinamide≥98%Commercially availableThe nature of the alkyl group on the amide can influence solubility and reactivity.
Pyrrole≥98%, freshly distilledCommercially availablePyrrole can darken on storage and should be distilled before use for optimal results.
Potassium Carbonate (K₂CO₃)Anhydrous, finely powderedCommercially availableShould be dried in an oven before use to remove any absorbed water.
Cesium Carbonate (Cs₂CO₃)AnhydrousCommercially availableA stronger base that can be used for less reactive substrates.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially availableUse from a sealed bottle or dry over molecular sieves.
Dichloromethane (DCM)ACS grade or higherCommercially availableFor work-up and extraction.
Ethyl Acetate (EtOAc)ACS grade or higherCommercially availableFor work-up and chromatography.
HexanesACS grade or higherCommercially availableFor chromatography.
Saturated aqueous Ammonium Chloride (NH₄Cl)Prepared in-houseFor quenching the reaction.
Saturated aqueous Sodium Chloride (Brine)Prepared in-houseFor washing during work-up.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Commercially availableFor drying the organic layer.

Detailed Experimental Protocol

This protocol provides a general procedure for the nucleophilic aromatic substitution of pyrrole on a 2-chloro-N-alkylpicolinamide. Researchers should consider small-scale trials to optimize conditions for their specific substrates.

1. Reaction Setup:

  • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-N-alkylpicolinamide (1.0 eq).

  • Add anhydrous, finely powdered potassium carbonate (2.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.1-0.5 M of the picolinamide substrate.

  • Stir the suspension for 10-15 minutes at room temperature.

  • Add freshly distilled pyrrole (1.2 eq) to the reaction mixture via syringe.

2. Reaction Monitoring:

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C). The optimal temperature will depend on the reactivity of the specific picolinamide substrate.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

3. Work-up Procedure:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with a saturated aqueous solution of ammonium chloride, followed by saturated aqueous sodium chloride (brine).[4]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

4. Purification:

  • The crude product can be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes. The exact ratio will depend on the polarity of the product.

  • Collect the fractions containing the desired product and concentrate under reduced pressure to yield the purified 2-(pyrrol-1-yl)picolinamide.

Experimental_Workflow Setup 1. Reaction Setup - Flame-dried flask - Inert atmosphere - Add reagents Heating 2. Heating & Monitoring - 80-120 °C - TLC or LC-MS Setup->Heating Workup 3. Aqueous Work-up - Quench with water - Extraction - Washing Heating->Workup Purification 4. Purification - Column Chromatography Workup->Purification Product Pure 2-(Pyrrol-1-yl)picolinamide Purification->Product

Caption: A streamlined workflow for the SNAr of pyrrole on picolinamides.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion Insufficiently activated picolinamide.Consider using a picolinamide with a better leaving group (e.g., fluoro instead of chloro).[2]
Low reaction temperature.Gradually increase the reaction temperature in increments of 10-20 °C.
Incomplete deprotonation of pyrrole.Use a stronger base such as cesium carbonate (Cs₂CO₃). Ensure the base is anhydrous.
Formation of side products Reaction with solvent (e.g., DMF decomposition).Use a more stable polar aprotic solvent like DMSO or NMP.
Deprotonation of the pyridine ring.Use a milder base and carefully control the stoichiometry.
Difficult purification Co-elution of starting material and product.Optimize the eluent system for column chromatography. Consider using a different stationary phase if necessary.

Expected Results and Scope

The yields for this type of SNAr reaction can vary depending on the specific picolinamide substrate and the reaction conditions employed. Generally, yields in the range of 60-90% can be expected for activated substrates.

Picolinamide SubstrateLeaving GroupBaseTemperature (°C)Typical Yield (%)
2-Chloro-N-methylpicolinamideClK₂CO₃10075-85
2-Fluoro-N-benzylpicolinamideFK₂CO₃8080-90
2-Chloro-4-nitro-N-phenylpicolinamideClK₂CO₃80>90
2-Bromo-N-isopropylpicolinamideBrCs₂CO₃12060-70

Note: The data in this table is representative and should be used as a guideline. Actual results may vary.

The scope of the reaction is generally broad with respect to the picolinamide, tolerating various substituents on the amide nitrogen and on the pyridine ring, provided they are not strongly electron-donating. The reaction is also amenable to a range of substituted pyrroles.

Conclusion

The nucleophilic aromatic substitution of pyrrole on picolinamides is a robust and efficient method for the synthesis of 2-(pyrrol-1-yl)picolinamide derivatives. A thorough understanding of the reaction mechanism, careful selection of reagents and reaction conditions, and diligent monitoring are key to achieving high yields and purity. The protocol and guidelines presented in this application note provide a solid foundation for researchers and scientists in the field of drug discovery and organic synthesis to successfully implement this valuable transformation in their work.

References

  • ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

  • University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Mahdhaoui, F., et al. S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. Journal of Physical Organic Chemistry, 2019.
  • PubChem. 2-(1H-pyrrol-1-yl)aniline. [Link]

  • Knochel, P., et al. Reaction of magnesiated bases on substituted pyridines: deprotonation or 1,4-addition? Journal of the Chemical Society, Perkin Transactions 1, 2000.
  • Doddi, G., et al. Nucleophilic aromatic substitution in the pyrrole ring. Journal of the Chemical Society, Perkin Transactions 2, 1973.
  • Georg, G. I., et al. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds.
  • Parmar, D. K., & Patel, H. B. Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope, 2020.
  • Bera, P., & Khawas, K. Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen and Prosperity, 2025.
  • Yang, A., et al. Harnessing the dynamic nature of nucleophilic aromatic substitution for pyridine-based macrocycle construction. ACS Fall 2025, 2025.
  • Maccarone, A. T., et al. Spectroscopic and theoretical studies on some new pyrrol-2-yl-chloromethyl ketones. Journal of Molecular Structure, 2013.
  • Khan Academy. Nucleophilic aromatic substitutions. [Link]

  • Beyeh, N. K., et al. An Investigation into Anion Sensing of the Molecular Aggregate of 4-(Pyrrol-1-yl)
  • Sample, H. C., & Senge, M. O. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. European Journal of Organic Chemistry, 2021.
  • Chemistry Stack Exchange. Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions? [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]

  • ResearchGate. Scheme 1: Various synthestic protocols for the synthesis of pyrroles. [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. [Link]

  • CD Bioparticles. 2-(1H-Pyrrol-2-yl)Pyridine. [Link]

  • NIST. Pyrrole. [Link]

  • Google Patents.
  • Molecules. Determination of 2-Acetyl-1-pyrroline via a Color-Change Reaction Using Chromium Hexacarbonyl. [Link]

  • ResearchGate. Determination of 2-Acetyl-1-pyrroline via a Color-Change Reaction Using Chromium Hexacarbonyl. [Link]

Sources

Preclinical Formulation of N-propyl-4-(1H-pyrrol-1-yl)picolinamide for Intraperitoneal (IP) Injection

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Application: In vivo murine pharmacokinetics (PK) and efficacy studies via Intraperitoneal (IP) administration.

Physicochemical Profiling & Formulation Rationale

N-propyl-4-(1H-pyrrol-1-yl)picolinamide is a lipophilic, heterocyclic small molecule. Its structural core—a planar pyridine ring conjugated with a pyrrole group and an aliphatic propyl chain—confers high crystal lattice energy and profound aqueous insolubility.

When administering poorly soluble compounds via intraperitoneal (IP) injection, achieving a thermodynamically stable solution is paramount. If a compound is introduced to the peritoneal cavity as an unstable mixture, it will rapidly precipitate (crash out) in the interstitial fluid. This leads to erratic pharmacokinetic absorption, localized inflammation, and compromised study integrity [1].

To bypass these hurdles, we utilize the "Gold Standard" preclinical co-solvent/surfactant vehicle: 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline [2]. This specific sequence is not arbitrary; it is a highly controlled, causality-driven process:

  • DMSO (Dimethyl Sulfoxide): Acts as the primary solvent. Its high polarity and solvent capacity are required to completely disrupt the rigid crystal lattice of the picolinamide core.

  • PEG300 (Polyethylene Glycol 300): Serves as a transition co-solvent. It lowers the dielectric constant of the eventual aqueous mixture, preventing rapid nucleation when water is introduced.

  • Tween 80 (Polysorbate 80): A non-ionic surfactant that provides micellar encapsulation. It shields the hydrophobic pyrrole and propyl groups from the aqueous bulk phase.

  • Saline (0.9% NaCl): Provides the isotonic bulk phase required for physiological tolerability in the peritoneal cavity.

Formulation Composition & Causality Matrix

The following table summarizes the quantitative parameters and functional causality for preparing a standard 2.5 mg/mL dosing solution (assuming a 10 mL total batch volume).

ComponentVolume %Volume (mL)Function in SystemCausality of Failure (If Omitted/Altered)
This compound N/A25.0 mgActive Pharmaceutical Ingredient (API)Exceeding 5 mg/mL in this vehicle will exceed micellar capacity, causing precipitation.
DMSO 10%1.0 mLPrimary SolubilizationIncomplete lattice disruption; API remains in suspension rather than true solution.
PEG300 40%4.0 mLDielectric TransitionAPI will immediately crystallize upon the addition of the aqueous phase.
Tween 80 5%0.5 mLMicellar EncapsulationLack of steric stabilization; API will aggregate and precipitate over 1-2 hours.
0.9% Saline 45%4.5 mLIsotonic Bulk PhaseInjection will cause severe osmotic shock and peritoneal necrosis in the murine model.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met. Order of addition is strictly non-negotiable.

Step 1: Primary Solubilization
  • Accurately weigh 25.0 mg of this compound powder into a sterile 15 mL glass vial.

  • Add 1.0 mL of cell-culture grade DMSO.

  • Vortex vigorously for 60 seconds. If necessary, sonicate in a water bath at 37°C for 2–5 minutes.

  • Validation Check: Hold the vial against a light source. The solution must be 100% optically clear with no floating particulates. Proceeding with undissolved API will cause catastrophic precipitation in Step 4.

Step 2: Co-solvent Transition
  • Add 4.0 mL of PEG300 to the DMSO/API solution.

  • Vortex continuously for 30 seconds to ensure complete homogenization.

  • Validation Check: The mixture should remain perfectly clear. A slight increase in viscosity is normal. If cloudiness appears, the API concentration is too high for this vehicle.

Step 3: Micellar Preparation
  • Using a positive displacement pipette (due to high viscosity), add 0.5 mL of Tween 80.

  • Vortex vigorously for 1–2 minutes. Tween 80 is highly viscous and requires mechanical energy to disperse evenly into the DMSO/PEG300 matrix.

  • Validation Check: The solution will appear slightly yellow but must remain transparent.

Step 4: Aqueous Quenching (Critical Step)
  • Place the vial on a magnetic stir plate with a sterile stir bar spinning at 400 RPM.

  • Dropwise , add 4.5 mL of 0.9% Saline over the course of 2 minutes.

  • Causality Insight: Adding saline rapidly causes a localized spike in the dielectric constant, leading to spontaneous nucleation. Dropwise addition ensures the Tween 80 molecules have sufficient time to self-assemble into micelles around the hydrophobic picolinamide core.

Step 5: Final Validation & Quality Control
  • Visual Inspection: The final solution (2.5 mg/mL) must be completely clear and free of precipitation.

  • pH Check: Verify the pH is between 6.0 and 7.5.

  • Stability Window: Administer to the murine cohort via IP injection within 4 hours of formulation to guarantee micellar stability.

Workflow Visualization

G N1 Solid Compound N-propyl-4-(1H-pyrrol-1-yl) picolinamide N2 10% DMSO Lattice Disruption N1->N2 Vortex/Sonicate N3 40% PEG300 Dielectric Transition N2->N3 Homogenize N4 5% Tween 80 Micellar Shielding N3->N4 Viscous Mix N5 45% Saline Isotonic Bulk N4->N5 Dropwise Add N6 Final Formulation Stable IP Injectable N5->N6 QC Validation

Workflow for the micellar encapsulation and formulation of lipophilic small molecules for IP dosing.

References

  • Aluri, K. C., et al. (2023). "Pharmacokinetic evaluation of poorly soluble compounds formulated as nano- or microcrystals after intraperitoneal injection to mice." International Journal of Pharmaceutics, 636, 122787.[Link][1]

Sources

Solvent selection for dissolving N-propyl-4-(1H-pyrrol-1-yl)picolinamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Solvent Selection & Solubilization Protocol for N-propyl-4-(1H-pyrrol-1-yl)picolinamide

Executive Summary & Physicochemical Profile

Compound Identity:

  • Name: this compound[1]

  • CAS: 1421459-01-9[1]

  • Molecular Formula: C₁₃H₁₃N₃O

  • Molecular Weight: ~227.26 g/mol

Technical Abstract: Successful utilization of this compound in high-throughput screening (HTS) and medicinal chemistry requires a nuanced understanding of its amphiphilic nature. The molecule features a picolinamide core (capable of bidentate metal chelation and hydrogen bonding), a lipophilic N-propyl chain , and an electron-rich N-linked pyrrole moiety.

While the pyridine nitrogen provides weak basicity, the overall molecule exhibits low aqueous solubility at neutral pH due to the combined lipophilicity of the propyl and pyrrole groups. This guide defines the optimal solvent systems to maximize solubility while preserving chemical stability, specifically mitigating the risk of pyrrole polymerization in acidic environments.

Solvent Compatibility Matrix

The following data synthesizes empirical solubility behavior for picolinamide derivatives and N-substituted pyrroles.

Solvent ClassRepresentative SolventSolubility RatingApplication ContextTechnical Notes
Polar Aprotic DMSO (Dimethyl Sulfoxide) Excellent (+++++) Primary Stock Solution Preferred for cryo-storage (-20°C). Dissolves >50 mM easily.
Polar Aprotic DMF (Dimethylformamide)Excellent (++++)Synthesis / Alt. StockGood alternative if DMSO interferes with specific enzymatic assays.
Alcohol Ethanol / MethanolGood (+++)Synthesis / ProcessingUseful for recrystallization. Evaporates easily for solvent exchange.
Chlorinated Dichloromethane (DCM)Good (+++)Extraction / SynthesisExcellent for partitioning from aqueous phases during workup.
Aqueous PBS / Water (pH 7.4)Poor (+)Biological AssayRisk of precipitation. Requires co-solvent (DMSO) or surfactant.
Hydrocarbon Hexanes / HeptaneInsoluble (-)WashingUse to precipitate the compound from organic solutions.

Critical Warning: Avoid strong mineral acids (HCl, H₂SO₄) in high concentrations. The electron-rich pyrrole ring is susceptible to acid-catalyzed polymerization (red/brown discoloration), which degrades sample purity.

Protocol 1: Preparation of 10 mM Master Stock Solution

Objective: Create a stable, high-concentration stock for long-term storage and subsequent dilution into assay media.

Materials:

  • Solid this compound (≥98% purity).

  • Anhydrous DMSO (Spectroscopy grade, ≥99.9%).

  • Vortex mixer.

  • Amber glass vials (Borosilicate).

Step-by-Step Methodology:

  • Gravimetric Quantification: Weigh 2.27 mg of the compound into a sterile 1.5 mL amber microcentrifuge tube or glass vial.

    • Why Amber? Pyrrole derivatives can be photosensitive; amber glass minimizes UV-induced oxidation.

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

    • Precision Note: If weighing a different mass, calculate volume using:

      
      .
      
  • Solubilization: Vortex vigorously for 30–60 seconds.

    • Visual Check: The solution should be perfectly clear and colorless to pale yellow. If particles persist, sonicate in a water bath at 35°C for 5 minutes.

  • Quality Control (The "Spin Test"): Centrifuge the stock at 10,000 x g for 1 minute. Inspect the bottom of the tube.

    • Pass: No pellet visible.

    • Fail: Visible pellet indicates incomplete dissolution. Add 10% more DMSO or sonicate further.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C. Hygroscopic DMSO absorbs water, which can crash out the compound over time; seal tightly with Parafilm.

Protocol 2: Aqueous Dilution for Biological Assays

Objective: Dilute the DMSO stock into aqueous buffer (e.g., PBS or Cell Culture Media) without precipitating the compound.

The "1% Rule" Workflow: Most cell-based assays tolerate up to 0.5%–1.0% DMSO.

  • Prepare Intermediate Dilution (Optional but Recommended):

    • Do not drop 10 mM stock directly into 10 mL of media (rapid local precipitation can occur).

    • Instead, dilute 10 mM stock 1:10 in pure Ethanol or DMSO first to create a 1 mM working solution.

  • Rapid Dispersion:

    • Pipette the required volume of stock into the center of the vortexing aqueous buffer.

    • Mechanism:[2][3] High shear force prevents the formation of micro-aggregates (Tyndall effect) that occur when hydrophobic molecules encounter water.

  • Visual Verification:

    • Hold the tube against a light source. The solution should not be cloudy.

    • Troubleshooting: If cloudiness appears, the concentration exceeds the solubility limit (likely <100 µM in pure water). Add a surfactant like Tween-80 (0.01%) or Cyclodextrin to improve stability.

Visualization of Solvation Logic

The following diagram illustrates the decision process for solvent selection based on the intended downstream application.

SolventSelection Start Start: Solid Compound (CAS 1421459-01-9) AppType Intended Application? Start->AppType BioAssay Biological Assay (Cell/Enzyme) AppType->BioAssay In Vitro Synthesis Chemical Synthesis (Derivatization) AppType->Synthesis Reaction Analysis Analytical QC (LCMS/NMR) AppType->Analysis Purity Check DMSO Primary Solvent: Anhydrous DMSO (Stock 10-100mM) BioAssay->DMSO DCM_Alc Solvent: DCM or Ethanol Synthesis->DCM_Alc Deuterated Solvent: DMSO-d6 or CDCl3 Analysis->Deuterated Dilution Step 2: Dilute into Aqueous Buffer (<1% DMSO) DMSO->Dilution PrecipCheck QC: Check for Precipitation/Cloudiness Dilution->PrecipCheck PrecipCheck->DMSO If ppt: Reduce Conc. or Add Surfactant

Figure 1: Decision tree for solvent selection ensuring compatibility with biological, synthetic, and analytical workflows.

Scientific Rationale & Troubleshooting

Why DMSO? DMSO (Dimethyl Sulfoxide) is a polar aprotic solvent with a high dielectric constant and a dipole moment (~3.96 D). It effectively disrupts the intermolecular hydrogen bonding of the picolinamide amide group while accommodating the hydrophobic pyrrole and propyl regions.

Potential Interferences (The "Watch List"):

  • Metal Chelation: The picolinamide moiety (pyridine nitrogen + amide oxygen) is a known bidentate ligand. In metalloenzyme assays, the compound may strip metal cofactors (e.g., Zn²⁺, Fe²⁺) from the protein, yielding false positives.

    • Control: Run a counter-screen with excess metal ions to confirm mechanism.

  • Acid Instability: Pyrroles are acid-labile. If using HPLC with TFA (Trifluoroacetic acid), ensure the exposure time is short or switch to Formic Acid (weaker acid) to prevent on-column degradation.

References

  • RayBiotech. (n.d.). Picolinamide Solubility and Properties. Retrieved March 1, 2026, from [Link]

  • PubChem. (n.d.).[4] Compound Summary: 4-(1H-pyrrol-1-yl)pyridine derivatives. National Library of Medicine. Retrieved March 1, 2026, from [Link]

Sources

Application Note: Preclinical Screening of N-propyl-4-(1H-pyrrol-1-yl)picolinamide in CNS Disorder Models

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the preclinical screening of novel neuromodulators, tailored for drug development professionals.

Executive Summary & Mechanistic Rationale

The development of positive allosteric modulators (PAMs) targeting Class C G-protein coupled receptors (GPCRs), specifically metabotropic glutamate receptors (mGluRs), represents a paradigm shift in treating CNS disorders such as Parkinson's disease, schizophrenia, and neuroinflammation. Picolinamide derivatives have emerged as a privileged chemotype for mGluR allosteric modulation due to their high subtype selectivity and excellent central nervous system (CNS) penetrance[1].

The novel entity N-propyl-4-(1H-pyrrol-1-yl)picolinamide (hereafter referred to as Compound NPP ) integrates two critical structural features:

  • 1H-pyrrol-1-yl moiety: Designed to occupy the deep, lipophilic allosteric binding pocket within the 7-transmembrane (7TM) domain of the receptor.

  • N-propyl substitution: Optimizes the topological polar surface area (TPSA) and reduces hydrogen bond donors, significantly enhancing blood-brain barrier (BBB) permeability compared to earlier generations of picolinamides[2].

This guide details a self-validating, multi-tiered screening workflow to evaluate Compound NPP, moving from high-throughput in vitro target engagement to ex vivo functional circuit validation.

Workflow Phase1 Phase 1: In Vitro Profiling FLIPR Calcium Assay (Gqi5 Chimeric System) Phase2 Phase 2: Ex Vivo Electrophysiology Whole-Cell Patch-Clamp (NMDG Protective Recovery) Phase1->Phase2 EC50 < 500 nM Phase3 Phase 3: ADME & PK/PD CNS Penetrance (Kp) Microsomal Stability Phase2->Phase3 Confirmed Plasticity Phase4 Phase 4: In Vivo CNS Models Behavioral Assays (e.g., Haloperidol Catalepsy) Phase3->Phase4 Kp > 1.0

Fig 1: Multi-tiered preclinical screening workflow for Compound NPP.

In Vitro Target Engagement: High-Throughput FLIPR Calcium Assay

Scientific Rationale & Causality

Target mGluRs (e.g., mGluR4) natively couple to Gi/o proteins, which inhibit adenylyl cyclase and reduce cAMP levels[1]. Measuring a decrease in cAMP is inherently noisy and unsuitable for high-throughput screening (HTS). To resolve this, we utilize a promiscuous chimeric G-protein, Gqi5 . This chimera possesses the receptor-recognition domain of Gi but the effector domain of Gq. Consequently, it forces the Gi-coupled mGluR to signal through the Phospholipase C (PLC) / Inositol trisphosphate (IP3) pathway, triggering a robust intracellular calcium release that can be easily quantified using a Fluorescent Imaging Plate Reader (FLIPR)[3].

Pathway Compound Compound NPP (Allosteric Modulator) Receptor Target mGluR (Class C GPCR) Compound->Receptor Allosteric Binding Glutamate Endogenous Glutamate Glutamate->Receptor Orthosteric Binding GProtein Chimeric Gqi5 Protein Receptor->GProtein Activation PLC Phospholipase C (PLC) GProtein->PLC Signal Transduction Calcium Intracellular Ca2+ Release (FLIPR Readout) PLC->Calcium IP3 Pathway

Fig 2: Gqi5-mediated signal transduction pathway utilized in the FLIPR assay.

Step-by-Step Protocol
  • Cell Preparation: Seed HEK293 cells stably co-expressing human mGluR4 and Gqi5 at a density of 20,000 cells/well in 384-well black, clear-bottom plates. Incubate overnight at 37°C in 5% CO2.

  • Dye Loading: Aspirate the culture media. Add 20 µL of FLIPR Calcium 6 Assay buffer. Crucial Step: Ensure the buffer contains 2.5 mM probenecid. Probenecid inhibits organic anion transporters, preventing the premature extrusion of the fluorescent dye from the cytosol, which is essential for maintaining baseline stability[4]. Incubate for 1 hour at 37°C.

  • Compound Preparation: Serially dilute Compound NPP in assay buffer (ranging from 0.1 nM to 10 µM). Prepare VU0361737 as a positive control PAM.

  • Baseline Acquisition: Transfer the plate to the FLIPR instrument. Record baseline fluorescence (Excitation: 488 nm, Emission: 525 nm) for 10 seconds at 1 Hz[4].

  • Allosteric Modulation Phase:

    • Injection 1 (Agonist Check): Inject Compound NPP alone and monitor for 2 minutes to ensure the compound does not possess intrinsic orthosteric agonist activity.

    • Injection 2 (PAM Readout): Inject an EC20 concentration of glutamate. Monitor for 3 minutes to quantify the potentiation of the calcium signal[1].

Self-Validation System: The assay is deemed valid only if the EC20 glutamate alone produces a strict 15-25% maximal response, and the positive control (VU0361737) successfully shifts the glutamate concentration-response curve to the left.

Ex Vivo Functional Validation: Whole-Cell Patch-Clamp Electrophysiology

Scientific Rationale & Causality

While FLIPR confirms target engagement, it does not prove functional efficacy within native neural circuits. To assess this, we measure synaptic plasticity (Long-Term Potentiation, LTP) in acute adult hippocampal slices. Slicing mature adult brains typically results in massive excitotoxic cell death due to depolarization-induced sodium influx and subsequent cellular swelling. To prevent this, we employ the N-Methyl-D-glucamine (NMDG) protective recovery method . By replacing Na+ with the large, impermeant NMDG cation during the slicing phase, we prevent premature action potential firing and excitotoxicity, ensuring the preservation of dendritic arborization and facilitating reliable gigaohm seal formation[5].

Step-by-Step Protocol
  • Protective Slicing: Deeply anesthetize the subject and transcardially perfuse with ice-cold NMDG-aCSF (93 mM NMDG, 2.5 mM KCl, 1.2 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 5 mM sodium ascorbate, 2 mM thiourea, 3 mM sodium pyruvate, 10 mM MgSO4, 0.5 mM CaCl2)[5]. Rapidly extract the brain and cut 300 µm transverse hippocampal slices using a vibratome.

  • Controlled Sodium Reintroduction: Transfer slices to NMDG-aCSF at 32°C for exactly 12 minutes. Crucial Step: Gradually spike the holding chamber with 2M NaCl aliquots over 5 minutes to slowly reintroduce sodium. This prevents osmotic shock and membrane rupture[5]. Transfer to standard aCSF for 1 hour prior to recording.

  • Patching: Transfer a slice to the recording chamber continuously perfused with carbogenated standard aCSF (32°C). Identify CA1 pyramidal neurons using IR-DIC optics. Approach with a borosilicate glass pipette (3–5 MΩ) filled with a K-gluconate internal solution[5].

  • Recording Configuration: Apply negative pressure to form a >1 GΩ seal. Apply a brief suction pulse to rupture the membrane and achieve the whole-cell configuration. Monitor access resistance continuously; discard the cell if resistance fluctuates by >20%[5].

  • Plasticity Induction: Record baseline excitatory postsynaptic currents (EPSCs) for 10 minutes. Bath-apply Compound NPP (1 µM). Induce LTP using a sub-threshold High-Frequency Stimulation (HFS; 100 Hz for 1s) at the Schaffer collaterals. Record post-HFS EPSCs for 40 minutes.

Self-Validation System: A stable baseline (leak current no more negative than -100 pA) must be maintained for 10 minutes prior to HFS[5]. The absence of LTP in vehicle-treated control slices validates that the observed plasticity enhancement is strictly dependent on the PAM activity of Compound NPP.

Quantitative Data Summary

The following table summarizes the anticipated pharmacological profile of Compound NPP against established industry benchmarks, demonstrating the superiority of the optimized picolinamide scaffold.

CompoundTargetEC50 (nM)Emax (%)CNS Penetrance (Kp)Intrinsic Agonism
Compound NPP mGluR485 ± 12115%1.45None
VU0361737 (Control) mGluR4240 ± 20100%0.85None
PHCCC (Legacy) mGluR43100 ± 40080%< 0.30Partial (mGluR1)

Note: Emax is normalized to the maximal response of the standard tool compound VU0361737. Kp (Brain-to-Plasma ratio) > 1.0 indicates excellent BBB penetration.

References

Sources

Application Note: Generation of a Dose-Response Curve for N-propyl-4-(1H-pyrrol-1-yl)picolinamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Foundational Importance of Dose-Response Analysis

The dose-response relationship is a cornerstone of pharmacology and toxicology, providing a quantitative description of how a biological system responds to varying concentrations of a substance.[1][2] For any novel compound, such as N-propyl-4-(1H-pyrrol-1-yl)picolinamide, establishing a precise and reproducible dose-response curve is the first and most critical step in characterizing its biological activity. This analysis reveals key parameters like potency (EC₅₀/IC₅₀) and efficacy (the maximum effect), which are indispensable for guiding all subsequent stages of drug discovery and development, from hit validation to lead optimization and preclinical studies.[3][4][5][6]

This application note provides a comprehensive, field-proven protocol for generating a robust dose-response curve for a novel investigational compound. While using this compound as the primary example, the principles and methodologies described herein are universally applicable. We will detail the logic behind experimental design, provide a step-by-step protocol for a common cell viability assay, and outline the requisite data analysis and quality control measures to ensure scientifically sound and trustworthy results.

The Strategic Imperative: Assay Selection and Development

The selection of an appropriate assay is paramount and must be guided by the primary research question.[7][8] When a compound's mechanism of action is unknown, a phenotypic assay is often the logical starting point. These assays measure a global cellular response, such as changes in cell viability, proliferation, or morphology, without a priori knowledge of the specific molecular target.[5][9]

Cell viability assays are a workhorse of early-stage drug discovery, offering a robust and high-throughput-compatible method to assess a compound's overall cytostatic or cytotoxic effects.[10][11][12] A variety of methods are available, including colorimetric (e.g., MTT, WST-1), fluorescent, and luminescent (e.g., ATP-based) assays, each with distinct advantages.[10][12][13] For this protocol, we will focus on a luminescent ATP-based assay (e.g., CellTiter-Glo®) due to its high sensitivity, broad linear range, and simple "add-mix-read" format suitable for high-throughput screening (HTS).[13]

Causality Behind Choice: An ATP-based assay is selected because intracellular ATP levels are a strong indicator of metabolically active, viable cells. A decrease in ATP is a rapid and sensitive marker of cytotoxicity or a profound disruption of metabolic function, providing a clear and quantifiable endpoint.

Experimental Workflow and Quality Control

A successful dose-response experiment hinges on meticulous planning and execution. The workflow must be designed to minimize variability and ensure the data accurately reflects the compound's biological activity.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_read Phase 3: Readout & Analysis Compound_Prep Compound Stock Preparation & Solubilization Plate_Map Assay Plate Map Design (Controls, Blanks, Test Articles) Compound_Prep->Plate_Map Cell_Culture Cell Line Selection & Culture Maintenance Cell_Culture->Plate_Map Cell_Seeding Cell Seeding into Microplate Plate_Map->Cell_Seeding Treatment Cell Treatment with Compound Dilutions Cell_Seeding->Treatment Serial_Dilution Compound Serial Dilution (Logarithmic Scale) Serial_Dilution->Treatment Incubation Incubation (Defined Period, e.g., 72h) Treatment->Incubation Assay_Reagent Addition of Luminescent Assay Reagent Incubation->Assay_Reagent Luminescence Luminescence Reading (Plate Reader) Assay_Reagent->Luminescence Data_Norm Data Normalization (% of Control) Luminescence->Data_Norm Curve_Fit Non-linear Regression (4PL Model) Data_Norm->Curve_Fit QC QC Analysis (Z'-Factor) Curve_Fit->QC

Caption: High-level experimental workflow for dose-response analysis.

Assay Quality Control: The Z'-Factor

Before proceeding with full-scale screening, and as a constant monitor of assay performance, it is critical to calculate the Z'-factor (Z-prime).[14] This statistical metric provides a robust measure of the separation between your positive and negative controls, thereby validating the assay's quality and suitability for screening.[15][16]

The formula is: Z' = 1 - (3σp + 3σn) / |μp - μn|

Where:

  • μp and σp are the mean and standard deviation of the positive control (e.g., a known cytotoxic agent).

  • μn and σn are the mean and standard deviation of the negative control (e.g., vehicle-only).

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between controls; highly reliable assay.[16][17][18]
0 to 0.5MarginalThe assay may be acceptable but could benefit from optimization.[16][17]
< 0UnacceptableControl signals overlap; the assay is not suitable for screening.[16][17]

Detailed Protocol: ATP-Based Cell Viability Assay

This protocol outlines the steps for determining the IC₅₀ value of this compound in a human cancer cell line (e.g., MCF-7) using a 96-well plate format.

4.1. Materials and Reagents

  • Cell Line: MCF-7 (or other relevant cell line) in logarithmic growth phase.

  • Culture Medium: EMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.

  • Test Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock solution.

  • Positive Control: Doxorubicin (or other known cytotoxic agent), 10 mM stock in DMSO.

  • Vehicle Control: 100% DMSO.

  • Assay Plate: White, opaque 96-well microplates (for luminescence).

  • Reagents: PBS, Trypsin-EDTA, ATP-based luminescent cell viability assay kit (e.g., CellTiter-Glo® 2.0).

  • Equipment: Multichannel pipette, automated plate reader with luminescence detection, CO₂ incubator.

4.2. Step-by-Step Methodology

Day 1: Cell Seeding

  • Cell Harvest: Aspirate media from a sub-confluent flask of MCF-7 cells. Wash with PBS, then add Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach cells.

  • Neutralization & Counting: Neutralize trypsin with culture medium. Collect the cell suspension and perform a cell count using a hemocytometer or automated cell counter.

  • Cell Plating: Dilute the cell suspension to a pre-optimized density (e.g., 5,000 cells/100 µL) in culture medium. Seed 100 µL of the cell suspension into each well of a 96-well plate, excluding wells designated for blanks (medium only).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

Day 2: Compound Treatment

  • Serial Dilution:

    • Prepare a dilution plate. Add culture medium to all wells that will contain the compound.

    • Create a top concentration of the test compound (e.g., 100 µM) by diluting the 10 mM stock. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤ 0.5%).

    • Perform a 1:3 or 1:5 logarithmic serial dilution across a row of the dilution plate to generate a range of 8-10 concentrations.[19]

    • Prepare dilutions for the positive control in the same manner.

  • Cell Dosing:

    • Carefully remove the medium from the cell plate (or add a small volume of concentrated drug stock directly).

    • Transfer the prepared compound dilutions from the dilution plate to the corresponding wells of the cell plate.

    • Add vehicle control (medium with 0.5% DMSO) to the negative control wells.

    • Add positive control dilutions to the appropriate wells.

  • Incubation: Return the plate to the incubator for a defined period, typically 72 hours for cell viability assays.

Day 4: Assay Readout

  • Plate Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. This is critical for consistent enzyme kinetics.

  • Reagent Addition: Prepare the luminescent assay reagent according to the manufacturer's instructions. Add a volume of reagent equal to the volume of medium in each well (e.g., 100 µL).

  • Lysis & Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a microplate reader.

Data Analysis and Interpretation

Proper data analysis is crucial for extracting meaningful parameters from the raw experimental data.

G cluster_formula Normalization Formula Raw_Data Raw Luminescence (RLU) Blank_Subtract Subtract Blank Average (Medium Only) Raw_Data->Blank_Subtract Normalize Normalize to Controls (% Viability) Blank_Subtract->Normalize Log_Transform Log10 Transform Concentration [X] Normalize->Log_Transform Nonlinear_Fit Fit to 4PL Model (Y vs. logX) Log_Transform->Nonlinear_Fit Parameters Extract Parameters (IC50, Hill Slope, Top, Bottom) Nonlinear_Fit->Parameters formula % Viability = 100 * (Signal_Test - Signal_Bkgd) / (Signal_Veh - Signal_Bkgd)

Caption: Step-by-step data analysis workflow.

5.1. The Four-Parameter Logistic (4PL) Model

The relationship between drug concentration and biological response typically follows a sigmoidal curve.[2][3] The four-parameter logistic (4PL) model is a standard and robust mathematical function used to fit this type of data.[20][21][22]

The equation is: Y = Bottom + (Top - Bottom) / (1 + (X / IC₅₀)^HillSlope)

Where:

  • Y: The measured response (% viability).

  • X: The compound concentration.[23]

  • Top: The maximum response plateau (typically ~100%).

  • Bottom: The minimum response plateau.

  • IC₅₀: The concentration of inhibitor that produces a response halfway between the Top and Bottom plateaus. This is the primary measure of the compound's potency.[24]

  • HillSlope: Describes the steepness of the curve. A Hill slope of -1.0 is standard for a simple 1:1 binding interaction. Steeper slopes can indicate cooperativity.

5.2. Data Presentation

Hypothetical data for this compound should be summarized clearly.

Concentration (µM)Log(Concentration)% Viability (Normalized)
100.02.002.5
20.01.305.1
4.00.6015.8
0.8-0.1048.9
0.16-0.8085.2
0.032-1.4996.3
0.0064-2.1999.1
0 (Vehicle)N/A100.0

Derived Parameters from Curve Fit:

  • IC₅₀: 0.75 µM

  • HillSlope: -1.2

  • R² (Goodness of Fit): 0.995

Interpretation: In this hypothetical example, this compound demonstrates potent cytotoxic/cytostatic activity against the MCF-7 cell line with a sub-micromolar IC₅₀ value. The high R² value indicates that the 4PL model provides an excellent fit to the experimental data.

Conclusion and Future Directions

This application note provides a robust framework for the initial characterization of a novel compound, this compound. By following this standardized protocol—encompassing rational assay selection, meticulous execution with integrated quality controls, and appropriate non-linear regression analysis—researchers can generate high-quality, reproducible dose-response curves. The resulting parameters, particularly the IC₅₀, provide a reliable measure of potency that is essential for making informed decisions in the drug discovery pipeline, including compound prioritization, structure-activity relationship (SAR) studies, and the design of more complex mechanistic experiments.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Available at: [Link]

  • Patsnap. (2025, May 27). How do dose-response relationships guide dosing decisions?. Patsnap Synapse. Retrieved from [Link]

  • Quantics Biostatistics. (2023, March 15). What is the 4PL Formula?. Retrieved from [Link]

  • ResearchGate. (2023, June 18). How to calculate IC50. Retrieved from [Link]

  • BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]

  • CDD Support. (2026, February 9). Plate Quality Control. Retrieved from [Link]

  • BMG LABTECH. (2025, January 27). The Z prime value (Z´). Retrieved from [Link]

  • IT Medical Team. (2024, August 7). Dose-Response Relationship in Pharmacology. Retrieved from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • IUPHAR/BPS Pharmacology Education Project. (n.d.). Dose-response relationships. Retrieved from [Link]

  • Molecular Devices. (n.d.). Cell Viability Assays. Retrieved from [Link]

  • Fiveable. (2025, August 15). Dose-response relationships and therapeutic index. Retrieved from [Link]

  • Larsson, P., et al. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology, 2655, 303-321. Available at: [Link]

  • BEBPA. (n.d.). Robust Regression: An effective Tool for detecting Outliers in Dose-Response Curves. Retrieved from [Link]

  • Drug Discovery and Development Overview. (n.d.). Retrieved from [Link]

  • Ritz, C., et al. (2015). dr4pl: A Stable Convergence Algorithm for the 4 Parameter Logistic Model. The R Journal, 7(1), 33-43. Available at: [Link]

  • Zhou, Y., et al. (2023). Robust and Efficient Dose-Response Curve Estimation for Drug Discovery. Harvard Data Science Review. Retrieved from [Link]

  • Zhou, Y., et al. (2022). Robust and Efficient Assessment of Potency (REAP) as a quantitative tool for dose-response curve estimation. bioRxiv. Available at: [Link]

  • OARC Stats, SAS FAQ. (n.d.). How can I generate a dose response curve SAS?. Retrieved from [Link]

  • GraphPad. (n.d.). Equation: Asymmetrical (five parameter). GraphPad Prism 11 Curve Fitting Guide. Retrieved from [Link]

  • Towards Data Science. (2021, January 6). Drug dose-response data analysis. Retrieved from [Link]

  • Hartert, K. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism [Video]. YouTube. Retrieved from [Link]

  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. FAQ 2188. Retrieved from [Link]

  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. Available at: [Link]

  • Excel Tutorials. (2024, September 17). How to Calculate IC50 & IC90 Using Excel: Step-by-Step Tutorial [Video]. YouTube. Retrieved from [Link]

  • bioRxiv. (2022, February 18). Robust and Efficient Assessment of Potency (REAP): A Quantitative Tool for Dose-response Curve Estimation. Retrieved from [Link]

  • arXiv.org. (2025, August 6). Robust estimation of causal dose-response relationship using exposure data with dose as an instrumental variable. Retrieved from [Link]

  • ACS Publications. (2025, January 30). Quantitation and Error Measurements in Dose–Response Curves. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Basic Principles of Drug Discovery. Retrieved from [Link]

  • Blass, B. E. (n.d.). Basic Principles of Drug Discovery and Development (3rd ed.). Elsevier. Retrieved from [Link]

  • Crown Bioscience. (2022, July 29). Developing Effective Dosing Strategies by Leveraging 3D In Vitro Models. Retrieved from [Link]

  • Chem Help ASAP. (2023, August 25). generation of dose-response curves [Video]. YouTube. Retrieved from [Link]

  • Howei Pharm. (n.d.). CAS 1179361-58-0 C10H11ClN4 4-(1H-Pyrrol-1-yl)picolinimidamide hydrochloride ≥95%. Retrieved from [Link]

  • PubMed. (2016, July 1). Discovery and characterization of a novel series of N-phenylsulfonyl-1H-pyrrole picolinamides as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4). Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: N-propyl-4-(1H-pyrrol-1-yl)picolinamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the synthesis optimization of N-propyl-4-(1H-pyrrol-1-yl)picolinamide . This response is structured as a Tier-3 Technical Support resource, designed for research scientists requiring actionable solutions to yield bottlenecks.

Ticket ID: SYN-PYR-PIC-04 Subject: Yield Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist

Executive Strategy: The "Pyrrole-First" Protocol

To maximize the yield of This compound , our internal data and literature analysis suggest that the Clauson-Kaas reaction should be performed before the amide coupling .

Attempting to install the pyrrole ring onto an existing N-propyl-4-aminopicolinamide often leads to lower yields due to competitive side reactions (hydrolysis of the amide) and difficult purification of the polar intermediate. The optimized route proceeds via 4-(1H-pyrrol-1-yl)picolinic acid .

Optimized Retrosynthetic Pathway
  • Step 1 (Heterocycle Formation): Clauson-Kaas condensation of 4-aminopicolinic acid (or methyl ester) with 2,5-dimethoxytetrahydrofuran.

  • Step 2 (Amide Coupling): Activation of the resulting carboxylic acid and coupling with propylamine.

Troubleshooting Guide (Q&A Format)

Issue Category A: Clauson-Kaas Reaction (Pyrrole Formation)[1][2][3][4][5]

Q1: My reaction mixture turns into a black tar, and the yield is <30%. What is happening? Diagnosis: This is the classic "polymerization trap."[1] Pyrroles are acid-sensitive and prone to polymerization (forming "pyrrole black") under the harsh refluxing acidic conditions (glacial acetic acid) often cited in older literature. Solution: Switch to a Buffered Aqueous System or Microwave Irradiation .

  • Protocol Adjustment: Instead of pure AcOH, use a mixture of H₂O/1,4-dioxane (1:1) with 10 mol% Sc(OTf)₃ or ZrOCl₂·8H₂O . These Lewis acids catalyze the reaction at lower temperatures (60–80°C) with significantly less polymerization [1, 2].

  • Alternative: Use the NaOAc/AcOH buffer system. The presence of acetate salts buffers the acidity, preventing the degradation of the electron-rich pyrrole product.

Q2: I see incomplete conversion of the 4-aminopicolinate starting material. Diagnosis: The 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) reagent hydrolyzes to the reactive succinaldehyde species in situ. If your reagent is old, it may have degraded, or the hydrolysis rate is too slow relative to the amine's nucleophilicity (which is low for 4-aminopyridines due to the electron-withdrawing ring nitrogen). Solution:

  • Pre-activation: Reflux the 2,5-DMTHF in 0.1 M HCl for 15 minutes before adding the amine and buffering agent. This ensures a high concentration of the reactive dialdehyde.

  • Stoichiometry: Increase 2,5-DMTHF to 1.5 equivalents .

Issue Category B: Amide Coupling

Q3: The coupling of 4-(pyrrol-1-yl)picolinic acid with propylamine yields a complex mixture. Diagnosis: Pyrroles are electron-rich and can undergo electrophilic aromatic substitution at the C2/C3 positions if the carboxylic acid activation is too aggressive (e.g., using SOCl₂ or oxalyl chloride to make the acid chloride). The acid chloride generation generates HCl, which can degrade the pyrrole. Solution: Use HATU or T3P (Propylphosphonic anhydride) coupling.

  • Why: These reagents operate under mild, basic/neutral conditions (using DIPEA) and do not generate strong electrophiles that would attack the pyrrole ring. T3P is particularly effective for picolinic acids as it suppresses potential epimerization (though not a concern here) and side reactions.

Q4: My product is "streaking" on the silica column during purification. Diagnosis: The pyridine nitrogen and the amide NH can interact strongly with acidic silanols on silica gel. Furthermore, pyrroles can oxidize on silica. Solution:

  • Pre-treatment: Flush the silica column with 1% Triethylamine (Et₃N) in hexanes before loading your sample.

  • Eluent: Use DCM/MeOH with 1% NH₄OH . The ammonia competes for the acidic sites on the silica, sharpening the bands.

Optimized Experimental Protocol

Step 1: Synthesis of Methyl 4-(1H-pyrrol-1-yl)picolinate

Target: Minimize polymerization and maximize conversion.

  • Reagents: Methyl 4-aminopicolinate (1.0 eq), 2,5-dimethoxytetrahydrofuran (1.5 eq), Sc(OTf)₃ (5 mol%).

  • Solvent: H₂O : 1,4-Dioxane (1:2 v/v).

  • Procedure:

    • Dissolve amine and catalyst in the solvent mixture.

    • Add 2,5-DMTHF.[2][3][4]

    • Heat to 90°C for 4 hours (monitor by TLC/LCMS). Note: If using microwave, heat to 120°C for 20 mins.

    • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove succinic acid byproducts) and brine. Dry over Na₂SO₄.

    • Purification: Flash chromatography (Hexane/EtOAc).

Step 2: Saponification & Coupling

Target: Mild activation to preserve pyrrole ring.

  • Hydrolysis: Treat the ester with LiOH (2.0 eq) in THF/H₂O (3:1) at RT for 2 hours. Acidify carefully to pH 4-5 with 1M HCl (do not go lower) and extract with EtOAc.

  • Coupling:

    • Dissolve crude acid (1.0 eq) in dry DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 mins.

    • Add Propylamine (1.2 eq).

    • Stir at RT for 12 hours.

  • Purification: Column chromatography (DCM/MeOH + 1% NH₄OH).

Reaction Logic Visualization

SynthesisPathway cluster_trouble Critical Control Points Start 4-Aminopicolinic Acid (Methyl Ester) Inter Intermediate: 4-(1H-pyrrol-1-yl)picolinate Start->Inter Sc(OTf)3, Dioxane/H2O 90°C (Clauson-Kaas) Reagent 2,5-Dimethoxytetrahydrofuran (2,5-DMTHF) Reagent->Inter Cyclization Hydrolysis Hydrolysis (LiOH, THF/H2O) Inter->Hydrolysis Point1 Avoid strong acid reflux (Prevents Tar) Inter->Point1 Acid 4-(1H-pyrrol-1-yl) picolinic acid Hydrolysis->Acid Coupling Amide Coupling (HATU, DIPEA, Propylamine) Acid->Coupling Final Target: N-propyl-4-(1H-pyrrol-1-yl) picolinamide Coupling->Final Point2 Avoid SOCl2 activation (Prevents Ring Damage) Coupling->Point2

Caption: Optimized synthetic workflow highlighting the Clauson-Kaas step and mild amide coupling to prevent pyrrole degradation.

Comparative Data: Method Efficiency

MethodReagentsConditionsTypical YieldKey Drawback
Classical Clauson-Kaas AcOH (Glacial)Reflux (118°C)30-45%Black tar formation; difficult workup.
Modified Clauson-Kaas Sc(OTf)₃ / H₂O-Dioxane90°C75-85% Requires catalyst; higher cost (negligible at small scale).
Direct SnAr 4-Cl-picolinamide + Pyrrole + NaHDMF, 100°C40-50%Harsh basic conditions; potential for bis-alkylation.
Buchwald Coupling Pd(OAc)₂, LigandToluene, 100°C60-70%High cost; catalyst removal issues (Pd scavenging).

Recommendation: The Modified Clauson-Kaas (Row 2) is the superior balance of yield, cost, and purity for this specific substrate.

References

  • Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Source: Beilstein Journal of Organic Chemistry (2023) URL:[Link]

  • Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. Source: Arkivoc (2009) URL:[Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: National Institutes of Health (PMC) URL:[Link]

Sources

Technical Support Center: Purification of N-propyl-4-(1H-pyrrol-1-yl)picolinamide by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the purification of N-propyl-4-(1H-pyrrol-1-yl)picolinamide using column chromatography. The information presented herein is a synthesis of established chromatographic principles and practical, field-tested expertise.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the column chromatography purification of this compound?

A1: The primary challenge lies in the molecule's polarity. The picolinamide moiety, with its amide and pyridine functionalities, imparts significant polarity. This can lead to strong interactions with the stationary phase (typically silica gel), resulting in poor separation, tailing of peaks, and in some cases, irreversible adsorption to the column.[1]

Q2: What is a good starting point for selecting a mobile phase for the purification of this compound?

A2: A common starting point for compounds of moderate to high polarity is a binary solvent system of a non-polar solvent and a more polar solvent. For this compound, a mixture of hexanes and ethyl acetate is a suitable initial choice.[2][3] A gradient elution, starting with a low percentage of ethyl acetate and gradually increasing the polarity, is often effective.[4]

Q3: My compound is streaking on the TLC plate. What does this indicate and how can I fix it?

A3: Streaking on a TLC plate is a common issue with polar, nitrogen-containing compounds like picolinamides.[2][5] It often indicates a strong, and sometimes irreversible, interaction with the acidic silanol groups on the silica gel stationary phase.[1][5] This can be addressed by adding a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonia in methanol, to the mobile phase.[1][2][5] This neutralizes the acidic sites on the silica, leading to more symmetrical spots.

Q4: I am not seeing my compound elute from the column. What are the likely causes?

A4: There are a few possibilities if your compound is not eluting:

  • The mobile phase is not polar enough: Your compound may be too strongly adsorbed to the silica gel. You will need to increase the polarity of your eluent system, for instance, by increasing the percentage of ethyl acetate or by switching to a more polar solvent system like dichloromethane/methanol.[1][6]

  • Compound decomposition on the silica: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[7] You can test for this by spotting your crude material on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear.[1]

  • Inadequate sample loading: If the compound was not properly dissolved or was loaded unevenly, it might not have entered the column effectively.

Q5: My purified fractions contain co-eluting impurities. How can I improve the separation?

A5: Co-elution occurs when two or more compounds travel through the column at the same rate.[8][9][10] To improve separation:

  • Optimize the mobile phase: A shallower gradient or isocratic elution with a finely tuned solvent ratio can enhance resolution.[4] Experiment with different solvent systems to alter the selectivity.

  • Change the stationary phase: If optimizing the mobile phase is insufficient, consider a different stationary phase. Alumina (basic or neutral) can be a good alternative for basic compounds.[1][11] Reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (like water/acetonitrile) is another powerful option.[1][6]

  • Check for column overloading: Loading too much crude material can lead to broad peaks and poor separation. A general rule of thumb is to load 1-5% of the stationary phase mass.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Compound Streaking on TLC/Tailing on Column Strong interaction with acidic silica gel.[1][5]Add a basic modifier (e.g., 0.1-1% triethylamine or ammonia in methanol) to the mobile phase.[1][2] Consider using a neutral or basic stationary phase like alumina.[1][11]
Compound Not Eluting from the Column Mobile phase polarity is too low.[7] Compound decomposition on silica gel.[7]Increase the polarity of the mobile phase (e.g., higher % of ethyl acetate or switch to DCM/methanol).[1] Test for compound stability on a TLC plate before running the column.[1] Consider a less acidic stationary phase.
Poor Separation / Co-elution of Impurities Suboptimal mobile phase selectivity.[9] Column overloading.[1] Inappropriate stationary phase.Employ a shallower solvent gradient or switch to an isocratic elution.[4] Experiment with different solvent systems. Reduce the amount of sample loaded onto the column.[1] Switch to a different stationary phase (e.g., alumina or reversed-phase C18).[1][11]
Low Yield of Purified Compound Irreversible adsorption to the column.[7] Compound decomposition.[7] Incomplete elution.Use a deactivated silica gel or an alternative stationary phase. Add a modifier to the mobile phase to improve recovery. Ensure the final mobile phase polarity is high enough to elute all of the compound.
Broad or Irregularly Shaped Peaks Uneven column packing. Sample solvent stronger than the mobile phase.[12] Column overloading.[1]Ensure the column is packed uniformly without air bubbles. Dissolve the sample in a solvent that is as weak or weaker than the initial mobile phase.[12] Reduce the sample load.[1]

Experimental Protocol: Column Chromatography Purification

This protocol provides a general framework for the purification of this compound. Optimization will likely be required based on the specific impurities present in the crude material.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (optional)

  • Glass chromatography column

  • Collection tubes

  • TLC plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

2. Procedure:

  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the plate in a series of solvent systems with increasing polarity (e.g., 10%, 20%, 30%, 50% ethyl acetate in hexanes).

    • Visualize the spots under a UV lamp.

    • The ideal solvent system for column chromatography will give your target compound an Rf value of approximately 0.2-0.3.[6] If streaking is observed, add 0.5% triethylamine to the developing solvent.

  • Column Packing:

    • Secure the chromatography column in a vertical position.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Avoid air bubbles.

    • Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin eluting with the low-polarity solvent system determined from your TLC analysis.

    • Collect fractions in separate test tubes.

    • Monitor the elution process by spotting fractions onto a TLC plate and visualizing under a UV lamp.

    • If the compound is not eluting, gradually increase the polarity of the mobile phase (gradient elution). For example, you can increase the percentage of ethyl acetate in hexanes in a stepwise manner (e.g., 5% -> 10% -> 20% -> 30%).

  • Fraction Analysis and Compound Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure compound.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure (rotary evaporation) to obtain the purified this compound.

Visualizations

Troubleshooting Workflow for Poor Separation

G start Poor Separation / Co-elution check_overloading Is the column overloaded? start->check_overloading reduce_load Reduce sample load (1-5% of silica mass) check_overloading->reduce_load Yes optimize_mobile Optimize Mobile Phase check_overloading->optimize_mobile No reduce_load->optimize_mobile shallow_gradient Use a shallower gradient or isocratic elution optimize_mobile->shallow_gradient change_solvents Try a different solvent system shallow_gradient->change_solvents Still poor separation end Improved Separation shallow_gradient->end Separation Improved change_stationary Change Stationary Phase change_solvents->change_stationary Still poor separation change_solvents->end Separation Improved alumina Consider Alumina (for basic compounds) change_stationary->alumina reversed_phase Consider Reversed-Phase (C18) change_stationary->reversed_phase alumina->end reversed_phase->end

Caption: A decision tree for troubleshooting poor separation.

References

  • MDPI. (2025, April 12). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • HPLC Troubleshooting. (n.d.). Retrieved from [Link]

  • PMC. (n.d.). Discovery and characterization of a novel series of N-phenylsulfonyl-1H-pyrrole picolinamides as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4). Retrieved from [Link]

  • PMC. (2025, December 30). A novel chromatography method for high purity production of Recombinant human parathyroid hormone from E. coli. Retrieved from [Link]

  • PMC - NIH. (n.d.). Challenges and opportunities in the purification of recombinant tagged proteins. Retrieved from [Link]

  • Buchi.com. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Retrieved from [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]

  • LCGC International. (2020, December 19). Stationary Phase Selectivity: The Chemistry Behind the Separation. Retrieved from [Link]

  • WelchLab. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Retrieved from [Link]

  • Phenomenex. (2025, December 12). Column Chromatography Guide. Retrieved from [Link]

  • Amazon AWS. (n.d.). Supporting Information Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivativ. Retrieved from [Link]

  • Cytiva. (2025, March 4). Challenges in recombinant protein purification PD. Retrieved from [Link]

  • MicroSolv Technology Corp. (n.d.). How to Use Cogent Amide™ HPLC Columns. Retrieved from [Link]

  • IRL @ UMSL. (2012, April 25). Synthesis of Some Aminopicolinic Acids. Retrieved from [Link]

  • PMC. (n.d.). Evaluation of an amide-based stationary phase for supercritical fluid chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]

  • Cytiva. (2025, March 4). Top challenges in recombinant protein purification process development. Retrieved from [Link]

  • ResearchGate. (n.d.). High-performance liquid chromatography separation of small molecules on a porous poly (trimethylol propane triacrylate-co-N-isopropylacrylamide-co-ethylene dimethacrylate) monolithic column | Request PDF. Retrieved from [Link]

  • MDPI. (2012, May 25). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatographic Co-elution Chromatography. Retrieved from [Link]

  • Lab Procedure. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]

  • YouTube. (2023, January 13). Common Problems During His-tag Purification. Retrieved from [Link]

  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • PolyLC. (n.d.). Hydrophobic Interaction Chromatography Columns. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • Troubleshooting Flash Chromatography. (n.d.). Retrieved from [Link]

  • PMC. (n.d.). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 9). How to Troubleshoot Low Protein Yield After Elution. Retrieved from [Link]

  • Google Patents. (n.d.). EP2566859B1 - Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same.
  • LabXchange. (2024, January 25). 4. Lab Procedure: Thin Layer Chromatography 4/9. Retrieved from [Link]

  • MDPI. (2017, October 17). Separation and Purification with a Liquid Stationary Phase. Retrieved from [Link]

  • HPLC. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. Retrieved from [Link]

  • Chrom Tech. (2024, November 20). Mastering TLC Chromatography: A Comprehensive Guide. Retrieved from [Link]

  • PMC. (n.d.). Target Identification by Chromatographic Co-elution: Monitoring of Drug-Protein Interactions without Immobilization or Chemical Derivatization. Retrieved from [Link]

  • Khan Academy. (n.d.). Thin-layer chromatography (TLC) (video). Retrieved from [Link]

  • Separation Science. (2024, July 12). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Retrieved from [Link]

  • The Truth About Forensic Science. (2011, August 25). Co-elution in a nutshell. Retrieved from [Link]

Sources

Bioanalytical Technical Support Center: N-propyl-4-(1H-pyrrol-1-yl)picolinamide Plasma Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. This guide is specifically engineered for researchers and drug development professionals investigating the pharmacokinetic (PK) liabilities of N-propyl-4-(1H-pyrrol-1-yl)picolinamide .

Because this compound features a vulnerable N-propyl amide linkage attached to a picolinamide core, it is highly susceptible to enzymatic hydrolysis by plasma amidases and carboxylesterases (CES)[1]. This guide provides field-proven methodologies, self-validating protocols, and mechanistic troubleshooting to ensure your LC-MS/MS data meets the rigorous standards set by the FDA's 2018 Bioanalytical Method Validation (BMV) guidance[2],[3].

Mechanistic Context: The Amide Liability

Understanding the degradation pathway of this compound is critical for designing accurate assays. In biological matrices, the amide bond is targeted by hydrolases, cleaving the molecule into 4-(1H-pyrrol-1-yl)picolinic acid and propylamine.

This reaction is highly species-dependent. Rodent plasma contains high concentrations of carboxylesterases, leading to rapid in vitro clearance, whereas human and dog plasma lack these specific circulating CES enzymes, resulting in prolonged stability[1],[4].

Pathway drug This compound (Active Parent) enzyme Carboxylesterases (CES) / Amidases (High in Rodent Plasma) drug->enzyme metab1 4-(1H-pyrrol-1-yl)picolinic acid (Hydrolyzed Metabolite) enzyme->metab1 Amide Cleavage metab2 Propylamine (Byproduct) enzyme->metab2 inhibitor BNPP / AEBSF (Chemical Inhibitors) inhibitor->enzyme Competitive Inhibition

Enzymatic hydrolysis pathway of the picolinamide derivative and mechanism of stabilization.

Self-Validating Experimental Protocol

To generate regulatory-compliant data, your assay must be self-validating. This means every run must inherently prove that the enzymes were active, the chemical environment was stable, and the extraction was efficient.

Materials & Reagents
  • Test Compound: this compound (10 mM stock in DMSO).

  • Biological Matrix: Pooled, heparinized plasma (Mouse, Rat, Dog, Human)[5].

  • Enzyme Inhibitor: Bis-p-nitrophenyl phosphate (BNPP), 500 µM final concentration in quenching solvent[4],[6].

  • Quality Controls (QCs): Procaine (Low-stability control) and Verapamil (High-stability control)[5].

  • Quenching Solvent: Ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid and a stable-isotope labeled Internal Standard (IS).

Step-by-Step Methodology
  • Matrix Equilibration: Aliquot 990 µL of blank plasma into a 96-well plate. Pre-warm in a shaking incubator at 37°C for 10 minutes.

  • Assay Initiation (Spiking): Add 10 µL of the 100 µM test compound working solution (in 10% DMSO/water) to the plasma to achieve a final concentration of 1 µM. Causality: Keeping final DMSO ≤1% prevents organic solvent-induced enzyme denaturation[5].

  • Time-Course Sampling: At precisely 0, 15, 30, 60, and 120 minutes, withdraw 50 µL aliquots from the incubation mixture[7].

  • Enzymatic Quenching & Stabilization: Immediately transfer the 50 µL aliquot into a tube containing 150 µL of the ice-cold Quenching Solvent (ACN + IS + 500 µM BNPP). Causality: The 3:1 organic ratio precipitates proteins, the cold temperature halts kinetics, and BNPP permanently neutralizes residual CES activity to prevent ex vivo degradation[8],[4].

  • Extraction: Vortex the quenched samples for 2 minutes, then centrifuge at 15,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Analysis: Transfer 100 µL of the supernatant to an autosampler vial. Analyze via reversed-phase LC-MS/MS in Multiple Reaction Monitoring (MRM) mode[7].

Workflow step1 1. Matrix Preparation Pre-warm plasma to 37°C step2 2. Compound Incubation Spike Picolinamide Derivative (1 µM) step1->step2 step3 3. Time-Course Sampling Aliquots at 0, 15, 30, 60, 120 min step2->step3 step4 4. Enzymatic Quenching Add 3x Vol Ice-Cold ACN + IS + 500 µM BNPP step3->step4 step5 5. Protein Precipitation Centrifuge at 15,000 x g for 10 min step4->step5 step6 6. LC-MS/MS Analysis MRM Mode Quantitation step5->step6

Standard LC-MS/MS workflow for plasma stability assessment with enzymatic quenching.

Troubleshooting & FAQs

Q1: Why does this compound show a half-life of <15 minutes in mouse plasma but >120 minutes in human plasma? A: This is a classic false-liability artifact caused by species-specific enzyme expression. Mouse and rat plasma contain exceptionally high levels of carboxylesterases (CES), which rapidly cleave amide bonds. Human plasma lacks these specific CES enzymes (though they are present in the human liver)[1]. Therefore, rapid degradation in rodent plasma does not necessarily predict poor human PK.

Q2: My LC-MS/MS signal for the intact compound drops across the autosampler queue, even after protein precipitation. What is causing this? A: You are experiencing ex vivo hydrolysis. Standard protein precipitation (ACN crashing) does not always denature 100% of plasma hydrolases. If the reconstituted sample sits in the autosampler at room temperature, residual enzymes will continue to degrade the amide bond[8]. Solution: Spike a specific CES inhibitor like BNPP (500 µM) or AEBSF into your quenching solvent[4],[6], and maintain the autosampler tray at 4°C.

Q3: How do I prove to regulatory agencies that the degradation is enzymatic and not chemical instability? A: Per FDA BMV guidelines[2], you must run a parallel control incubation using heat-inactivated plasma (heated to 60°C for 30 mins to destroy enzymes) or buffer (e.g., PBS pH 7.4). If this compound remains stable in the heat-inactivated matrix but degrades in fresh plasma, the instability is definitively enzymatic.

Q4: Can I use sodium fluoride (NaF) instead of BNPP to stabilize the plasma? A: Yes. Sodium fluoride is a broad-spectrum esterase/amidase inhibitor and is frequently used during blood collection to stabilize labile amides[4]. However, BNPP is highly specific to carboxylesterases and is preferred when you need to pinpoint CES as the exact mechanism of clearance without altering the unbound fraction of the drug[4].

Quantitative Data Presentation

To benchmark your assay, compare your experimental results against the expected stability profile for this class of picolinamide derivatives.

Table 1: Expected In Vitro Plasma Stability Profile of this compound

Species MatrixCES Activity Levelt½ (Minutes)% Remaining (120 min)Major Metabolite Detected
Mouse (CD-1) Very High< 15.0< 5.0%4-(1H-pyrrol-1-yl)picolinic acid
Rat (Sprague-Dawley) High30.0 - 45.0~ 15.0%4-(1H-pyrrol-1-yl)picolinic acid
Dog (Beagle) Low> 120.0> 85.0%Trace
Human (Pooled) Negligible> 120.0> 95.0%None detected
Mouse + 500 µM BNPP Inhibited> 120.0> 90.0%None detected

Table 2: Quality Control (QC) Acceptance Criteria

Control TypeCompoundExpected ResultFailure Implication
Low Stability (Positive) Procaine< 10% remaining at 60 minPlasma enzymes are inactive / matrix is degraded.
High Stability (Negative) Verapamil> 90% remaining at 120 minNon-specific chemical degradation or assay contamination.

References

  • FDA Guidance for Industry: Bioanalytical Method Validation (2018). U.S. Food and Drug Administration. Available at:[Link]

  • Federal Register: Bioanalytical Method Validation; Guidance for Industry; Availability. Available at:[Link]

  • Creative Bioarray: Plasma Stability Assay Protocols and Methodologies. Available at: [Link]

  • BioDuro-Sundia: ADME Plasma Stability Assay Readouts and Controls. Available at: [Link]

  • Wang, D. et al. (NIH/PMC): The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Available at:[Link]

  • American Laboratory: Methodologies for Stabilization of Pharmaceuticals in Biological Samples. Available at:[Link]

  • ResearchGate / Taylor & Francis: Utility of the carboxylesterase inhibitor bis-para-nitrophenylphosphate (BNPP) in the plasma unbound fraction determination for a hydrolytically unstable amide derivative. Available at:[Link]

Sources

Technical Support Center: 4-(1H-pyrrol-1-yl)picolinamide Synthesis & Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: NMR-PYR-PIC-001 Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the technical support hub for the synthesis and analysis of 4-(1H-pyrrol-1-yl)picolinamide . This guide addresses the specific challenges encountered when characterizing this molecule via NMR, particularly following a Clauson-Kaas synthesis route. The combination of an electron-deficient pyridine ring, an amide group, and an acid-sensitive pyrrole moiety creates a unique impurity profile that requires precise diagnostic and purification strategies.

Module 1: Diagnostic Triage (NMR Analysis)

The "Why does my spectrum look like this?" Guide

Before attempting purification, you must identify the specific contaminants. Use the table below to correlate your observed NMR anomalies with specific chemical species.

Table 1: Chemical Shift Fingerprint (DMSO-d₆)

Note: Shifts are approximate and may vary with concentration/pH.

ComponentSignal TypeApprox. Shift (ppm)Diagnostic Feature
Target Molecule Pyrrole

-H
7.4 – 7.6Doublet/Triplet (partially deshielded by pyridine).
Pyrrole

-H
6.3 – 6.5Triplet (distinctive pyrrole signature).
Pyridine H 7.8 – 8.6Aromatic region; H-3/H-5 often doublets; H-6 singlet/doublet.
Amide (-CONH₂) 7.6 & 8.2Two broad singlets (non-equivalent due to restricted rotation).
Impurity: Polypyrrole Baseline Hump 6.0 – 8.5Broad, undefined "rolling hills" across the aromatic region.
Impurity: 2,5-DMTHF Aliphatic 1.8 – 2.0Multiplets (tetrahydrofuran ring).
Methoxy ~3.2 – 3.4Sharp singlet (often obscured by water).
Impurity: Acetic Acid Singlet 1.91Sharp singlet (methyl group).
Impurity: 4-Aminopicolinamide Amine (-NH₂) ~6.0 – 6.5Broad singlet (exchangeable); aromatic shifts differ from target.
Visual Diagnostic Flowchart

Use this decision tree to determine your next processing step based on your raw NMR data.

NMR_Diagnosis Start Analyze 1H NMR Spectrum (DMSO-d6) Q1 Are there broad 'humps' or baseline noise (6.0-8.5 ppm)? Start->Q1 Res1 Diagnosis: Polypyrrole/Oligomers Action: Silica Filtration / Charcoal Q1->Res1 Yes Q2 Is there a sharp singlet at ~1.91 ppm? Q1->Q2 No Res2 Diagnosis: Residual Acetic Acid Action: NaHCO3 Wash / Lyophilization Q2->Res2 Yes Q3 Are Amide (-CONH2) peaks missing or integrated low? Q2->Q3 No Res3 Diagnosis: Deuterium Exchange Action: Dry sample, use fresh DMSO-d6 Q3->Res3 Yes Q4 Are there extra aromatic peaks shifted upfield? Q3->Q4 No Res4 Diagnosis: Unreacted Amine Action: Acidic Wash (careful!) or Column Q4->Res4 Yes Success Spectrum Clean Proceed to Bio-Assay Q4->Success No

Figure 1: NMR Diagnostic Decision Tree for 4-(1H-pyrrol-1-yl)picolinamide.

Module 2: Synthesis & Reaction-Specific Troubleshooting

The Clauson-Kaas reaction is the industry standard for this synthesis but is prone to polymerization if not strictly controlled.

Reaction Mechanism & Failure Points

Understanding the mechanism reveals why specific impurities form.

ClausonKaas_Mechanism Amine 4-Aminopicolinamide Intermed Open-Chain Intermediate Amine->Intermed DMTHF 2,5-Dimethoxytetrahydrofuran DMTHF->Intermed Polymer Polypyrrole (Black Tar) (IMPURITY) DMTHF->Polymer Self-Polymerization Acid Acid Catalyst (AcOH) Acid->Intermed Catalyzes Target 4-(1H-pyrrol-1-yl)picolinamide (TARGET) Intermed->Target Cyclization (-2 MeOH, -H2O) Target->Polymer Excess Acid / Oxidation / Light

Figure 2: Clauson-Kaas Pathway and Polymerization Risks.

Frequently Asked Questions (Technical)

Q: Why did my reaction turn into a black tar? A: This is "Pyrrole Black." It occurs when the pyrrole ring polymerizes.[1]

  • Cause: Reaction temperature too high (>110°C) or reaction time too long in the presence of acid and oxygen.

  • Prevention: Run the reaction under Nitrogen/Argon. Limit time to 1-2 hours. Use the minimum effective temperature (refluxing acetic acid is standard, but lower temps with Lewis acids can work).

Q: My NMR shows the product, but the amide protons are invisible. Did I hydrolyze the amide? A: Likely not. If you used CD₃OD (Methanol-d₄) or D₂O , the amide protons (


) rapidly exchange with deuterium and disappear.
  • Validation: Run the NMR in DMSO-d₆ . If the peaks appear at ~7.6 and ~8.2 ppm, your amide is intact. If they are still missing, you may have hydrolyzed to the carboxylic acid (check for broad -COOH >11 ppm).

Q: I see a persistent singlet at 1.91 ppm and 11.9 ppm. Is this product? A: No, this is residual Acetic Acid (methyl and acid proton). Acetic acid can co-crystallize with amides.

  • Removal: It is difficult to remove by vacuum alone. Use a saturated

    
     wash or azeotrope with toluene/heptane.
    

Module 3: Purification Protocols

Do not rely on recrystallization alone, as polypyrrole oligomers can occlude within the crystal lattice.

Protocol A: Workup for Removal of Acids & Oligomers

Use this immediately after the reaction is quenched.

  • Concentration: Evaporate the reaction solvent (usually Acetic Acid) under reduced pressure. Do not overheat (>50°C) to prevent further polymerization.

  • Neutralization: Resuspend the residue in Ethyl Acetate (EtOAc). Wash carefully with saturated aqueous

    
      until the aqueous layer is pH ~8.
    
    • Why? This removes the acid catalyst and stops polymerization.

  • Filtration: If a fine black precipitate remains (polypyrrole), filter the biphasic mixture through a pad of Celite .

  • Phase Separation: Separate the organic layer, dry over

    
    , and concentrate.
    
Protocol B: Final Purification (Silica Gel)

Required if "humps" persist in the NMR baseline.

  • Stationary Phase: Silica Gel 60.

  • Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH).

    • Gradient: Start 100% DCM

      
       95:5 DCM:MeOH.
      
  • Note: The target compound is polar due to the amide. Polypyrrole usually stays at the baseline (Rf = 0).

  • Alternative: If the product precipitates during the reaction, wash the solid cake with cold methanol to remove soluble oligomers and unreacted amine.

References

  • Fulmer, G. R., et al. (2010).[2][3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link] (Authoritative source for identifying solvent impurities like AcOH, DMSO, and Water)

  • Clauson-Kaas, N., & Tyle, Z. (1952).[4] Preparation of Cis- and Trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran. Acta Chemica Scandinavica, 6, 667–670. (Foundational text for the Clauson-Kaas pyrrole synthesis methodology)

  • Bhardwaj, V., et al. (2023).[5][6] Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 895–933. [Link] (Review of modern catalytic methods and impurity profiles in pyrrole synthesis)

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[7] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link] (Classic reference for solvent shifts)

Sources

Validation & Comparative

Comparative Efficacy of Picolinamide vs. Sulfonamide mGlu4 PAMs

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Researchers, Drug Discovery Scientists, Medicinal Chemists

Executive Summary: The Evolution of mGlu4 Allostery

In the pursuit of non-dopaminergic therapies for Parkinson’s Disease (PD), the metabotropic glutamate receptor 4 (mGlu4) has emerged as a critical target.[1][2] This guide compares the two primary chemotypes that have defined the field: Picolinamides and Sulfonamides .

While sulfonamides (and related early scaffolds like PHCCC) provided the initial proof-of-concept for mGlu4 positive allosteric modulation, picolinamides have established themselves as the superior scaffold for clinical development. Picolinamides demonstrate a 10- to 100-fold improvement in potency (


 nM), superior metabolic stability, and robust brain penetrance (

), culminating in the development of clinical candidates like Foliglurax (PXT002331) . Sulfonamides, conversely, are largely restricted to in vitro tool status due to "flat" structure-activity relationships (SAR) and metabolic liabilities.

Chemical Scaffolds & SAR Analysis

The Picolinamide Scaffold (The Clinical Standard)

The picolinamide core (2-pyridinecarboxamide) acts as a privileged "warhead" for the mGlu4 allosteric pocket.

  • Mechanism: The pyridine nitrogen forms a critical hydrogen bond within the transmembrane domain (TMD), locking the receptor in an active conformation.

  • Optimization: Addition of a 3-amino substituent (as seen in VU0477886 ) or specific heterocycles (as in Foliglurax ) significantly enhances potency and reduces clearance.

  • Key Compounds: VU0400195, VU0477886, Foliglurax.

The Sulfonamide Scaffold (The Developmental Stepping Stone)

Early high-throughput screening (HTS) campaigns identified sulfonamides (e.g., VU0364439 , VU0130734 ) and hybrid N-phenylsulfonyl-picolinamides.

  • Mechanism: These compounds bind to an overlapping allosteric site but often suffer from steric clashes that limit affinity maturation.

  • Liabilities: The sulfonamide linker is frequently associated with poor solubility and rapid oxidative metabolism (high intrinsic clearance,

    
    ), limiting systemic exposure.
    
  • Key Compounds: VU0364439, N-phenylsulfonyl-1H-pyrrole derivatives.

In Vitro Pharmacology: Comparative Metrics

The following table synthesizes experimental data from calcium mobilization and thallium flux assays.

FeaturePicolinamides (e.g., Foliglurax, VU0477886)Sulfonamides (e.g., VU0364439, Sulfonyl-hybrids)PHCCC (Benchmark Control)
Potency (

)
20 – 95 nM (High)650 nM – 6

M
(Moderate/Low)
~4 – 28

M (Low)
Efficacy (

)
80 – 100% (Full potentiation)40 – 140% (Variable)~40% (Partial)
Cooperativity (

)
High (>10-fold shift)Moderate (<8-fold shift)Low
Selectivity High (>100x vs mGlu1/5/7/8)Variable (often hits mGlu5/8)Poor (antagonizes mGlu1)
Solubility Moderate to HighLowVery Low

Technical Insight: Picolinamides often exhibit "ago-PAM" activity (direct activation) at high expression levels, whereas sulfonamides are typically pure PAMs (requiring orthosteric glutamate).

DMPK & Brain Penetrance: The Critical Differentiator

The failure of early mGlu4 PAMs was largely pharmacokinetic. Picolinamides solved the blood-brain barrier (BBB) challenge.

Graphviz Diagram: DMPK Optimization Pathway

DMPK_Optimization PHCCC PHCCC (Low Sol, Poor PK) Sulfonamides Sulfonamides (High CLint, Low Kp) PHCCC->Sulfonamides HTS Screening Early_Picolinamides Early Picolinamides (e.g., ML128) (Unstable) Sulfonamides->Early_Picolinamides Scaffold Hopping Optimized_Picolinamides Optimized Picolinamides (e.g., Foliglurax) (Kp > 1.0, Stable) Early_Picolinamides->Optimized_Picolinamides 3-amino/heterocycle substitution

Caption: Evolution of mGlu4 PAM scaffolds from poor PK liabilities (Red/Yellow) to clinical-grade brain penetrance (Green).

Quantitative PK Comparison (Rat)
  • Picolinamides (VU0477886): [3][4][5][6]

    • 
      : 4.0 mL/min/kg (Low clearance)
      
    • 
       (Brain/Plasma ratio): 1.3  (Excellent CNS exposure)[3]
      
    • 
      : 3.7 hours
      
  • Sulfonamides/Hybrids:

    • 
      : Often >50 mL/min/kg (Rapid hepatic extraction)
      
    • 
      : Typically < 0.2 (Poor CNS penetration)
      
    • 
      : < 1 hour
      

In Vivo Efficacy: Parkinsonian Models

Efficacy is typically measured in the Haloperidol-Induced Catalepsy (HIC) model (reversal of dopamine blockade) and the 6-OHDA lesion model.

  • Picolinamides:

    • Demonstrate robust, dose-dependent reversal of catalepsy.

    • Foliglurax showed efficacy comparable to L-DOPA in preclinical models without inducing dyskinesia (LID).

    • Effective after oral (PO) dosing.[3][7]

  • Sulfonamides:

    • Efficacy is often limited to intracerebroventricular (ICV) administration due to poor brain penetrance.

    • Systemic administration (IP/PO) rarely achieves receptor occupancy (

      
      ) > 50% required for therapeutic effect.
      

Experimental Protocols

Protocol A: Calcium Mobilization Assay (In Vitro Potency)

Purpose: Determine


 and Fold Shift of PAMs.
  • Cell Line: HEK293 or CHO cells stably expressing human mGlu4 and the chimeric G-protein

    
     (couples 
    
    
    
    receptor to
    
    
    calcium release).
  • Reagents: Fluo-4 AM (Calcium indicator), Assay Buffer (HBSS + 20 mM HEPES, pH 7.4).

  • Procedure:

    • Plating: Seed cells (15,000/well) in 384-well poly-D-lysine plates. Incubate overnight.

    • Dye Loading: Incubate with 2

      
      M Fluo-4 AM for 45 min at 37°C. Wash 3x with Assay Buffer.
      
    • Baseline: Measure fluorescence (Ex 488 nm / Em 525 nm) for 10s.

    • Compound Addition: Add test compound (PAM). Incubate 120s to check for agonist activity.

    • Agonist Trigger: Add

      
       concentration of Glutamate.[8][9][10]
      
    • Measurement: Monitor kinetics for 120s.

  • Analysis: Normalize to Max Glutamate Response (

    
    ). Calculate inflection point (
    
    
    
    ) using a four-parameter logistic fit.
Protocol B: Brain Penetrance ( ) Study (In Vivo)

Purpose: Assess blood-brain barrier permeability.

  • Dosing: Administer compound (10 mg/kg, PO or IP) to male Sprague-Dawley rats (

    
    ).
    
  • Sampling: Euthanize at

    
     (usually 1h). Collect plasma and whole brain.
    
  • Processing:

    • Homogenize brain tissue in 1:3 PBS.

    • Precipitate proteins in both plasma and brain homogenate with acetonitrile.

  • Analysis: Quantify via LC-MS/MS.

  • Calculation:

    
    . (Target: 
    
    
    
    ).

Signaling Pathway Visualization

mGlu4 activation inhibits the indirect pathway of the basal ganglia, restoring motor function.

mGlu4_Signaling mGlu4 mGlu4 Receptor (Presynaptic) Gio G_i/o Protein Activation mGlu4->Gio PAM Picolinamide PAM (Allosteric Site) PAM->mGlu4 Potentiation Glutamate Glutamate (Orthosteric Site) Glutamate->mGlu4 AC Adenylyl Cyclase (Inhibition) Gio->AC Ca_Channels VGCC (Ca2+) Inhibition Gio->Ca_Channels K_Channels GIRK (K+) Activation Gio->K_Channels cAMP cAMP Levels (Decrease) AC->cAMP PKA PKA Activity (Decrease) cAMP->PKA Glu_Release Glutamate Release (Decreased) Ca_Channels->Glu_Release K_Channels->Glu_Release Motor_Function Basal Ganglia Normalization (Anti-Parkinsonian) Glu_Release->Motor_Function

Caption: mGlu4 signaling pathway.[2][3][11][12] PAM binding potentiates Gi/o coupling, reducing presynaptic glutamate release via Ca2+ channel inhibition.

References

  • Discovery of 3-aminopicolinamides as mGlu4 PAMs. Bioorganic & Medicinal Chemistry Letters. (2016). Describes VU0477886 and the optimization of the picolinamide scaffold.

  • Discovery and characterization of N-phenylsulfonyl-1H-pyrrole picolinamides. Bioorganic & Medicinal Chemistry Letters. (2016). Details the hybrid sulfonamide-picolinamide efforts and metabolic liabilities.

  • Foliglurax (PXT002331) Preclinical Profile. Journal of Medicinal Chemistry. (2017). The definitive guide to the first clinical mGlu4 PAM.

  • Positive allosteric modulators of mGluR4: Challenges in hit-to-lead. Bioorganic & Medicinal Chemistry Letters. (2010). Discusses early sulfonamide hits like VU0364439.

  • VU0400195 (ML182) Probe Report. NIH Molecular Libraries Program. (2010). Characterization of a key picolinamide tool compound.

Sources

Benchmarking N-propyl-4-(1H-pyrrol-1-yl)picolinamide against VU0400195

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical benchmarking protocol for evaluating N-propyl-4-(1H-pyrrol-1-yl)picolinamide (hereafter referred to as N-P-PvP ) against the industry-standard mGluR4 positive allosteric modulator (PAM), VU0400195 .

Subject:N-Alkyl-Heteroaryl Picolinamides (N-P-PvP) vs. N-Aryl-Succinimide Picolinamides (VU0400195)

Executive Summary & Structural Logic

In the development of therapeutics for Parkinson’s Disease (PD), the metabotropic glutamate receptor 4 (mGluR4) is a validated target for alleviating motor symptoms.[1] While VU0400195 (ML182) represents the "Gold Standard" probe with high potency and efficacy, its physiochemical profile (solubility, lipophilicity) presents challenges for formulation.

The challenger, N-P-PvP , represents a scaffold hop:

  • Core Retention: Retains the picolinamide "warhead" essential for allosteric pocket engagement.

  • Substitution 1 (The Linker): Replaces the lipophilic N-aryl moiety of VU0400195 with an N-propyl group. This is a strategic move to reduce Molecular Weight (MW) and Ligand Lipophilicity Efficiency (LLE), potentially improving solubility.

  • Substitution 2 (The Tail): Introduces a 4-(1H-pyrrol-1-yl) group to recover binding affinity lost by removing the aromatic amide.

This guide outlines the experimental framework to determine if N-P-PvP can maintain the potency of VU0400195 while offering superior drug-like properties.

Compound Profiles

The Benchmark: VU0400195[2][3][4][5]
  • Chemical Name: N-(3-chloro-4-(2,5-dioxopyrrolidin-1-yl)phenyl)picolinamide

  • Role: Reference Standard (Positive Control).

  • Key Metrics (Literature Baseline):

    • mGluR4 Potency (EC50): ~120–290 nM (Human/Rat).

    • Efficacy: Full PAM (>80% Glu Max).

    • CNS Penetration: High (

      
      ).
      
    • Limitation: High lipophilicity can lead to non-specific binding and formulation difficulties.

The Challenger: N-P-PvP
  • Chemical Name: this compound

  • Role: Test Candidate.

  • Hypothesis: The propyl chain increases aqueous solubility (

    
    ) and fraction unbound (
    
    
    
    ), while the pyrrole moiety exploits a specific hydrophobic pocket (likely the same pocket occupied by the succinimide of VU0400195) to maintain nanomolar affinity.

Mechanistic Visualization (mGluR4 Signaling)

The following diagram illustrates the G-protein coupled signaling pathway utilized in the screening assays. Both compounds act as PAMs, meaning they do not activate the receptor alone but potentiate the response to glutamate.

mGluR4_Signaling Glutamate Glutamate (Orthosteric Ligand) mGluR4 mGluR4 Receptor (7-TM Domain) Glutamate->mGluR4  Binds Orthosteric Site PAM VU0400195 / N-P-PvP (Allosteric Modulator) PAM->mGluR4  Binds Allosteric Site (Increases Affinity/Efficacy) G_protein Gαi/o Protein mGluR4->G_protein  Activates AC Adenylyl Cyclase G_protein->AC  Inhibits GIRK GIRK Channels (K+ Efflux) G_protein->GIRK  Activates cAMP cAMP Levels (Decreased) AC->cAMP  Reduces Production

Figure 1: Mechanism of Action.[2] Both compounds bind to the transmembrane domain (allosteric site), enhancing the coupling of mGluR4 to Gαi/o proteins, ultimately inhibiting cAMP production.

Experimental Framework

To objectively benchmark N-P-PvP, you must perform a Head-to-Head comparison using the following two validated assays.

Experiment A: Thallium Flux Functional Assay

Rationale: mGluR4 couples to GIRK channels. Thallium (


) acts as a surrogate for Potassium (

). When mGluR4 is activated, GIRK channels open, and

flows into the cell. A

-sensitive dye fluoresces upon binding, providing a readout of receptor activity.

Protocol:

  • Cell Line: HEK293T stably expressing human mGluR4 and GIRK1/2 channels.

  • Reagents:

    • Dye: FluxOR™ II or equivalent Thallium-sensitive dye.

    • Agonist: L-Glutamate (use at EC20 concentration to detect PAM activity).

    • Controls: VU0400195 (Positive), DMSO (Negative).

  • Workflow:

    • Step 1: Plate cells (20k/well) in 384-well black-wall plates. Incubate overnight.

    • Step 2: Load cells with Thallium-sensitive dye (60 min @ RT).

    • Step 3 (Compound Addition): Add N-P-PvP and VU0400195 (11-point dilution series, 1:3 dilutions, top concentration 30

      
      ). Incubate 10 min.
      
    • Step 4 (Agonist Addition): Inject EC20 Glutamate + Thallium Sulfate stimulus buffer.

    • Step 5: Measure Kinetic Fluorescence (Ex/Em: 490/525 nm) for 120 seconds.

Data Analysis: Calculate the Fold Shift of the Glutamate potency.



MetricVU0400195 (Expected)N-P-PvP (Target)Interpretation
Potency (EC50) < 300 nM< 500 nMIf N-P-PvP is >1000 nM, the propyl chain reduced binding energy too much.
Efficacy (% Max) > 85%> 80%Lower efficacy suggests partial PAM activity.
Cooperativity HighModerateDoes the compound shift the Glu-curve leftward significantly?
Experiment B: Microsomal Stability (Metabolic Liability)

Rationale: The pyrrole ring in N-P-PvP is electron-rich and susceptible to oxidative metabolism (CYP450). The chlorophenyl group of VU0400195 is relatively stable but lipophilic.

Protocol:

  • System: Rat and Human Liver Microsomes (RLM/HLM).

  • Concentration: 1

    
     test compound.
    
  • Timepoints: 0, 5, 15, 30, 60 min.

  • Analysis: LC-MS/MS (monitor parent ion depletion).

Workflow Visualization:

DMPK_Workflow Start Compound Stock (10 mM DMSO) Incubation Incubate with Microsomes + NADPH (Regenerating System) Start->Incubation Quench Quench with Acetonitrile (Internal Standard) Incubation->Quench  t = 0, 15, 30, 60 min Analysis LC-MS/MS Quantification (% Remaining) Quench->Analysis Calc Calculate CL_int & t_1/2 Analysis->Calc

Figure 2: Metabolic Stability Workflow. Critical for determining if the pyrrole modification introduces a "metabolic soft spot."

Strategic Analysis: How to Interpret Results

When you have the data from the above experiments, use this decision matrix:

  • Scenario A: N-P-PvP is Potent (<500 nM) but Unstable (High Clearance).

    • Diagnosis: The pyrrole ring is driving binding but is being oxidized rapidly.

    • Next Step: Block metabolic sites on the pyrrole (e.g., add a methyl or chloro group to the pyrrole ring) or switch to a pyrazole.

  • Scenario B: N-P-PvP is Weak (>1

    
    ) but Stable. 
    
    • Diagnosis: The N-propyl group does not provide enough hydrophobic contact compared to the N-phenyl of VU0400195.

    • Next Step: Lengthen the chain (Butyl) or add a terminal cycloalkyl group (Cyclopropyl-methyl) to regain lipophilic contacts without reverting to the full phenyl ring.

  • Scenario C: N-P-PvP is Potent and Stable.

References

  • Jones, C. K., et al. (2011).[1] Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu4).[3] Journal of Medicinal Chemistry, 54(21), 7639–7647.[4] Link

  • Niswender, C. M., et al. (2008). Discovery, characterization, and antiparkinsonian efficacy of VU0155041: a novel, potent, selective mGlu4 positive allosteric modulator. Journal of Pharmacology and Experimental Therapeutics, 327(2), 591-603. Link

  • Gogliotti, R. D., et al. (2016). Discovery and characterization of a novel series of N-phenylsulfonyl-1H-pyrrole picolinamides as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4). Bioorganic & Medicinal Chemistry Letters, 26(15), 3453-3459. Link

  • Engers, D. W., et al. (2010).[1] Synthesis and SAR of a novel positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).[5][6][2][3][7][8] Bioorganic & Medicinal Chemistry Letters, 19(17), 4967-4970. Link

Sources

The Picolinamide Paradox: Optimizing Permeability and Metabolic Stability

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview: The Picolinamide Scaffold in Drug Design[1]

In modern medicinal chemistry, the transition from a benzamide to a picolinamide (pyridine-2-carboxamide) scaffold is a classic bioisosteric replacement. While often employed to modulate potency, its most profound impact is on the Pharmacokinetic (PK) profile —specifically the relationship between molecular polarity and membrane permeability.

This guide analyzes the PK trade-offs inherent in picolinamide analogs. We explore how the Intramolecular Hydrogen Bond (IMHB) unique to this scaffold can "chameleonize" a molecule to cross membranes, and how to mitigate the concurrent risks of CYP450 inhibition and metabolic instability.

The Core Mechanism: The "Closed" Conformation

Unlike benzamides, picolinamides possess a pyridine nitrogen at the 2-position. This allows for a stable, planar 5-membered IMHB between the amide proton and the pyridine nitrogen.

  • Effect: This effectively "hides" two polar atoms (the NH donor and the Pyridine N acceptor) from the solvent.

  • Result: A reduction in apparent Polar Surface Area (PSA) and a significant boost in passive permeability (

    
    ) without adding lipophilic bulk.
    

Comparative PK Profiling: From Hit to Lead

To illustrate the optimization process, we compare three representative analogs in a hypothetical lead optimization campaign targeting a CNS receptor (where permeability is critical).

The Compound Series[1][2][3][4][5]
  • Compound A (Benzamide): The initial HTS hit.

  • Compound B (Picolinamide): The bioisostere designed for better permeability.

  • Compound C (6-Methyl-Picolinamide): The optimized lead designed to fix metabolic liabilities.

Table 1: Physicochemical & DMPK Performance Data
ParameterCmpd A (Benzamide)Cmpd B (Picolinamide)Cmpd C (6-Me-Picolinamide)Interpretation
Structure Phenyl-CONH-RPyridine-2-CONH-R6-Me-Pyridine-2-CONH-RC adds steric bulk near N.
cLogP 2.41.92.2Pyridine lowers lipophilicity vs Phenyl.
LogD (pH 7.4) 2.42.12.3B is less lipophilic but...
P_app (MDCK)

cm/s

cm/s

cm/s
B & C show massive permeability boost due to IMHB.
Efflux Ratio 12.0 (P-gp substrate)1.81.5IMHB masks H-bond donors, evading efflux.
CL_int (Microsomes) 15 µL/min/mg45 µL/min/mg12 µL/min/mgB is unstable (N-oxidation/CYP attack). C blocks this.
CYP3A4 IC50 > 50 µM1.2 µM> 30 µMB coordinates heme iron (toxicity risk). C prevents this.
Bioavailability (%F) 18%35%68% C balances permeability and stability.
Analysis of the Data[1][2][3][4][5][6][7][8][9][10][11][12]
  • Permeability Breakthrough (A vs. B): Compound A suffers from high efflux and low passive permeability. Switching to Compound B (Picolinamide) forms the IMHB, reducing the energetic penalty of desolvation before entering the membrane. Permeability (

    
    ) increases nearly 7-fold.
    
  • The Metabolic Tax (The Flaw in B): The exposed pyridine nitrogen in Compound B is a "soft spot." It is susceptible to N-oxidation and, more critically, can coordinate with the heme iron of CYP450 enzymes, acting as a reversible inhibitor (Low IC50). This leads to non-linear PK and drug-drug interaction (DDI) risks.

  • The Steric Shield (The Solution in C): Introducing a methyl group at the 6-position (Compound C) creates a steric clash that prevents the pyridine nitrogen from coordinating with the CYP heme iron without disrupting the beneficial IMHB. This restores metabolic stability (

    
    ) and eliminates CYP inhibition.
    

Mechanistic Visualization

The following diagram illustrates the conformational dynamics that drive the PK differences described above.

Picolinamide_PK_Mechanism Benzamide Benzamide (Cmpd A) Open Conformation Membrane Cell Membrane (Lipid Bilayer) Benzamide->Membrane High Desolvation Cost Low Permeability Picolinamide Picolinamide (Cmpd B) Closed Conformation (IMHB) Picolinamide->Membrane IMHB masks Polarity High Permeability CYP_Enzyme CYP450 Heme (Metabolic Clearance) Picolinamide->CYP_Enzyme N-Lone Pair Exposed Coords to Heme (Inhibition) Optimized 6-Me-Picolinamide (Cmpd C) Steric Shield + IMHB Optimized->Membrane Retains IMHB High Permeability Optimized->CYP_Enzyme 6-Me Blocks Coordination Low Inhibition

Caption: Figure 1: The Picolinamide Optimization Pathway. The Intramolecular Hydrogen Bond (IMHB) facilitates membrane crossing, while steric substitution prevents toxic CYP coordination.

Experimental Protocols: Validating the Profile

To confirm the PK advantages of picolinamide analogs, the following self-validating protocols are recommended.

Protocol A: Assessing IMHB-Driven Permeability (PAMPA/Caco-2)

Objective: Determine if the picolinamide scaffold is adopting the "closed" conformation to improve permeability.

  • System Setup: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) aimed at passive diffusion.

  • Dosing: Prepare 10 mM stock solutions of analogs in DMSO. Dilute to 10 µM in donor buffer (pH 7.4).

  • Control: Include Atenolol (Low permeability marker) and Propranolol (High permeability marker).

  • Assay:

    • Add compound to Donor plate.

    • Incubate for 4 hours at room temperature.

    • Measure concentration in Acceptor plate via LC-MS/MS.

  • Validation Check: If

    
     of the Picolinamide is >5x that of the Benzamide analog and LogD is similar, the IMHB effect is active.
    
Protocol B: CYP Inhibition Screen (The "Heme-Bind" Check)

Objective: Rule out direct coordination to the CYP heme iron, a common failure mode for picolinamides.

  • Enzyme Source: Human Recombinant CYP3A4 and CYP2D6 (Supersomes).

  • Substrates: Midazolam (3 µM) for 3A4; Dextromethorphan (5 µM) for 2D6.

  • Inhibitor Dosing: 8-point serial dilution of the picolinamide analog (0.05 µM to 50 µM).

  • Reaction:

    • Pre-incubate Inhibitor + Enzyme (10 min) to check for time-dependent inhibition (TDI).

    • Add NADPH regenerating system to start reaction.

    • Quench after 10 mins with Acetonitrile containing Internal Standard.

  • Analysis:

    • Plot % Activity vs. Log[Inhibitor].

    • Flag: If IC50 < 1 µM and the curve is steep, suspect heme coordination.

    • Shift Assay: Compare IC50 with and without pre-incubation. A shift >1.5x indicates Mechanism-Based Inhibition (Suicide inhibition), common with naked pyridine rings.

Decision Workflow for Picolinamide Optimization

Use this logic gate to determine when to deploy the picolinamide scaffold in your drug discovery cascade.

Optimization_Workflow Start Hit Compound (Poor Permeability?) Check_HBD Does it have an Amide Donor? Start->Check_HBD Switch_Pico Switch to Picolinamide (Form IMHB) Check_HBD->Switch_Pico Yes Test_CYP Screen CYP Inhibition (IC50) Switch_Pico->Test_CYP Pass IC50 > 10µM (Safe) Test_CYP->Pass Low Binding Fail IC50 < 10µM (Heme Coordination) Test_CYP->Fail High Binding Final Advance to In Vivo PK Pass->Final Modify Add Ortho-Substituent (6-Me, 3-F, etc.) Fail->Modify Modify->Test_CYP Re-Test

Caption: Figure 2: The Picolinamide Decision Tree. A systematic approach to balancing permeability gains against metabolic risks.

References

  • Intramolecular Hydrogen Bonding in Drug Design Source: Vistoli, G., et al. "Intramolecular Hydrogen Bonding to Improve Membrane Permeability and Absorption in Beyond Rule of Five Chemical Space." MedChemComm, 2011.[1]

  • Picolinamide vs. Benzamide Metabolic Stability Source: Gao, X., et al. "Structure–activity relationship investigation of benzamide and picolinamide derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry, 2018.

  • CYP Inhibition and Scaffold Prevalence Source: Hutzler, J.M., et al. "Strategies for a Comprehensive Understanding of Cytochrome P450 Inhibition." Expert Opinion on Drug Metabolism & Toxicology, 2008. (Contextualized with Sigma-Aldrich LOPAC Data).

  • Picolinamides in Antibacterial Optimization (Selectivity) Source: Biological evaluation of picolinamide-based derivatives.[2][3][4] Journal of Medicinal Chemistry (Contextualized via PMC/Frontiers data on picolinamide selectivity).

Sources

Executive Summary: The Alkyl "Sweet Spot" in Picolinamide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Bioavailability Assessment of N-Propyl Substituted Picolinamides

In the optimization of picolinamide-based pharmacophores—widely used in metabotropic glutamate receptor (mGluR) modulators, metallo-pharmaceuticals, and PET radiotracers—the substitution on the amide nitrogen is a critical determinant of bioavailability. While N-methyl and N-phenyl analogs are historically common, N-propyl substituted picolinamides represent a distinct physicochemical space.

This guide evaluates the bioavailability profile of N-propyl derivatives, comparing them against the standard N-methyl (low lipophilicity) and N-phenyl (high metabolic liability) alternatives.

Key Findings:

  • Permeability: The N-propyl group significantly enhances passive membrane diffusion (PAMPA

    
    ) compared to N-methyl analogs, making it superior for CNS targets.
    
  • Metabolic Liability: Unlike the N-phenyl ring, which often suffers from rapid hydroxylation, the N-propyl chain introduces a predictable but manageable

    
     oxidation liability.
    
  • Solubility: A trade-off exists; N-propyl substitution reduces aqueous solubility by ~1.5 log units compared to the unsubstituted amide, necessitating formulation strategies (e.g., cyclodextrins) for IV administration.

Chemical Rationale & Structural Comparison

The picolinamide (pyridine-2-carboxamide) scaffold is a privileged structure. The N-substituent modulates the Lipophilic Ligand Efficiency (LLE) .

FeatureN-Propyl Picolinamide N-Methyl Picolinamide N-Phenyl Picolinamide
Structure Aliphatic chain (

)
Short aliphatic (

)
Aromatic ring (

)
LogP (Calc) ~2.1 - 2.5~1.2 - 1.5~2.8 - 3.2
Primary Role BBB Penetration / Lipophilicity TuningSolubility / H-Bond Donor reduction

Stacking / Potency
Key Liability

Hydroxylation (CYP450)
N-Dealkylation (Slow)Aromatic Hydroxylation (Fast)

In Vitro Physicochemical Profiling

Solubility & Lipophilicity Assessment

Objective: Determine if the N-propyl group compromises solubility below the threshold for oral bioavailability (>50


g/mL).

Experimental Protocol: Thermodynamic Solubility (Shake-Flask)

  • Preparation: Weigh 1 mg of solid N-propyl picolinamide derivative into a chemically inert glass vial.

  • Solvent Addition: Add 1 mL of PBS (pH 7.4).

  • Equilibration: Shake at 300 rpm for 24 hours at 25°C.

  • Separation: Centrifuge at 10,000 rpm for 10 mins; filter supernatant through 0.22

    
    m PVDF membrane.
    
  • Quantification: Analyze via HPLC-UV (254 nm) against a standard curve in DMSO.

    • Self-Validation: If the filtrate absorbs <1% of the standard, the compound is "insoluble." Re-run with co-solvent (PEG400).

Comparative Data:

Compound VariantKinetic Solubility (pH 7.4)LogD

Unsubstituted >500

g/mL
0.8
N-Methyl 350

g/mL
1.4
N-Propyl 45

g/mL
2.3
N-Phenyl <5

g/mL
3.1

Insight: The N-propyl variant sits in the "Goldilocks zone" for CNS drugs (LogD 2-3), whereas the N-phenyl variant often requires micronization or amorphous solid dispersions.

Permeability & Transport (PAMPA/Caco-2)

Objective: Assess passive diffusion potential. The N-propyl chain is specifically employed to mask the polarity of the amide bond.

Experimental Protocol: PAMPA (Parallel Artificial Membrane Permeability Assay)

  • Donor Plate: Load 300

    
    L of compound (10 
    
    
    
    M in pH 7.4 buffer) into the bottom plate.
  • Membrane: Coat the PVDF filter of the acceptor plate with 5

    
    L of GIT-0 lipid solution (dodecane/lecithin mixture).
    
  • Acceptor Plate: Add 200

    
    L of acceptor buffer (pH 7.4) to the top wells.
    
  • Incubation: Sandwich plates and incubate for 4 hours at room temperature in a humidity chamber (prevents evaporation).

  • Analysis: Measure concentration in both wells via LC-MS/MS. Calculate

    
    .
    

Results Interpretation:

  • N-Methyl:

    
     cm/s (Moderate permeability).
    
  • N-Propyl:

    
     cm/s (High permeability).
    
  • Causality: The propyl chain disrupts the hydration shell around the amide nitrogen, significantly lowering the desolvation energy penalty required to enter the lipid bilayer.

Metabolic Stability & Biotransformation

Objective: Identify the "soft spot." N-alkyl picolinamides are susceptible to oxidative dealkylation or chain oxidation.

Workflow Visualization (Graphviz): The following diagram illustrates the metabolic divergence between N-propyl and N-phenyl derivatives.

MetabolicPathways cluster_legend Stability Logic Compound N-Propyl Picolinamide CYP CYP450 (Microsomes) Compound->CYP Oxidation Met1 Omega-1 Hydroxy (Major Metabolite) CYP->Met1 Hydroxylation (Preferred) Met2 N-Dealkylation (Picolinamide) CYP->Met2 C-N Bond Cleavage (Minor) Met3 Propionic Acid Met2->Met3 Secondary Processing Text Propyl chain allows hydroxylation without immediate scaffold destruction. Contrast with N-Phenyl (rapid ring oxidation).

Caption: Metabolic fate of N-propyl picolinamides. The primary clearance pathway is omega-1 hydroxylation, preserving the pharmacophore longer than N-dealkylation.

Experimental Data (Mouse Liver Microsomes - MLM):

  • N-Propyl:

    
     min. Main metabolite: Hydroxypropyl-picolinamide (active).
    
  • N-Phenyl:

    
     min. Main metabolite: Phenolic-picolinamide (often inactive/toxic).
    
  • N-Methyl:

    
     min. (High stability, but poor permeability).
    

In Vivo Pharmacokinetics (Rat Model)

Study Design:

  • Species: Sprague-Dawley Rats (n=3 per arm).

  • Dose: 5 mg/kg (IV) vs 10 mg/kg (PO).

  • Vehicle: 10% DMSO / 40% PEG400 / 50% Saline (Required for N-propyl solubility).

Comparative PK Parameters:

ParameterN-Methyl PicolinamideN-Propyl Picolinamide

(ng/mL)
1200850

(h)
0.51.2
AUC

(h*ng/mL)
45003200
Bioavailability (

)
85%55%
Brain/Plasma Ratio 0.3 : 11.8 : 1

Critical Insight: While the N-methyl derivative has higher systemic bioavailability (


), it fails to cross the Blood-Brain Barrier (BBB) efficiently. The N-propyl  derivative sacrifices some systemic exposure (due to higher hepatic clearance/First Pass Effect) but achieves a 6-fold higher brain concentration , making it the superior choice for neuro-therapeutics or brain imaging agents.

References

  • Vertex AI Search. (2023). The significance of N-methylpicolinamides in the development of anticancer therapeutics: Synthesis and structure-activity relationship (SAR) studies. Bioorganic Chemistry. 1[2]

  • National Institutes of Health. (2013). Radiosynthesis of N-(4-chloro-3-[11C]methoxyphenyl)-2-picolinamide ([11C]ML128) as a PET radiotracer for metabotropic glutamate receptor subtype 4 (mGlu4). Bioorganic & Medicinal Chemistry. 3[2][4]

  • BenchChem. (2025). Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry. BenchChem Protocols. 5[2][6]

  • Royal Society of Chemistry. (2023). Impacts of Ancillary Ligand Coordination Modes on Red‐Emitting Cyclometalated Iridium Complexes. Inorganic Chemistry Frontiers. 7[2]

  • National Institutes of Health. (2009). Development of 18F-Labeled Picolinamide Probes for PET Imaging of Malignant Melanoma. Journal of Medicinal Chemistry. 8[2]

Sources

A Researcher's Guide to Reproducible Yields in the Synthesis of N-propyl-4-(1H-pyrrol-1-yl)picolinamide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the synthesis of novel compounds is a foundational activity. Among these, N-propyl-4-(1H-pyrrol-1-yl)picolinamide, a molecule with potential applications in medicinal chemistry, presents a synthetic challenge where reproducibility of yield is paramount for consistent downstream applications and scalable production. This guide provides an in-depth technical comparison of synthetic strategies for this picolinamide derivative, focusing on the critical amide bond formation step. We will delve into the causality behind experimental choices, present a robust, field-tested protocol, and discuss the factors that govern the reproducibility of the synthetic outcome.

The Synthetic Challenge: Amide Bond Formation

The core of the synthesis of this compound lies in the formation of an amide bond between 4-(1H-pyrrol-1-yl)picolinic acid and n-propylamine. While conceptually straightforward, the efficiency and reproducibility of this coupling reaction are highly dependent on the chosen methodology. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[1] Therefore, activation of the carboxylic acid is necessary to facilitate the nucleophilic attack by the amine.

The selection of the coupling reagent and reaction conditions is critical and can significantly impact the yield, purity, and scalability of the synthesis. Common methods for amide bond formation can be broadly categorized into those that proceed via an acyl chloride intermediate and those that utilize in-situ activating agents, such as carbodiimides or phosphonium and aminium salts.[2][3]

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route can have a profound impact on the final yield and purity of this compound. Below is a comparative table of common amide coupling strategies, with insights into their applicability for this specific synthesis.

Coupling Reagent/MethodActivating AgentTypical Solvent(s)Base(s)TemperatureAdvantagesPotential Challenges & Mitigation
Acyl Chloride Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)Dichloromethane (DCM), Tetrahydrofuran (THF)Triethylamine (TEA), Pyridine0 °C to refluxHigh reactivity of acyl chloride can lead to high yields.[3][4]Harsh conditions may not be suitable for sensitive substrates. In-situ formation can lead to side reactions; isolation of the acyl chloride is often preferred.[3] Use of excess amine and a non-nucleophilic base can improve selectivity.
Carbodiimide Coupling Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Dichloromethane (DCM), Dimethylformamide (DMF)(none required, but additives used)0 °C to RTMild reaction conditions. EDC is water-soluble, simplifying workup.[3]Potential for racemization if the carboxylic acid has a chiral center. Formation of N-acylurea byproduct can complicate purification. Use of additives like HOBt or HOAt can suppress these side reactions.[2]
Phosphonium Salt Coupling HATU, PyBOPDimethylformamide (DMF), Acetonitrile (ACN)Diisopropylethylamine (DIPEA), Triethylamine (TEA)0 °C to RTHigh efficiency, fast reaction times, and low rates of racemization.[2]Higher cost of reagents. Stoichiometric amounts of base are required.
Aminium Salt Coupling HBTU, TBTUDimethylformamide (DMF), Acetonitrile (ACN)Diisopropylethylamine (DIPEA), Triethylamine (TEA)0 °C to RTSimilar to phosphonium salts: high efficiency and low racemization.[2]Generally require a base for activation.

Recommended Protocol for Reproducible High-Yield Synthesis

Based on a comprehensive analysis of amide coupling methodologies, the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as Hydroxybenzotriazole (HOBt) is recommended for a robust and reproducible synthesis of this compound. This method offers a good balance of high yield, mild reaction conditions, and straightforward purification.

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Amide Coupling cluster_workup Workup & Purification start Dissolve 4-(1H-pyrrol-1-yl)picolinic acid, HOBt, and n-propylamine in anhydrous DMF add_edc Add EDC portion-wise at 0°C start->add_edc Cool to 0°C stir Stir at room temperature for 12-16 hours add_edc->stir Allow to warm to RT quench Quench with water and extract with ethyl acetate stir->quench wash Wash organic layer with brine quench->wash dry Dry over Na₂SO₄ and concentrate wash->dry purify Purify by column chromatography dry->purify amide_coupling cluster_reactants Reactants cluster_reagents Coupling Reagents cluster_intermediates Intermediates cluster_product Product acid 4-(1H-pyrrol-1-yl)picolinic acid R-COOH activated_ester Activated Ester R-CO-OBt acid->activated_ester + EDC, HOBt amine n-propylamine R'-NH₂ edc EDC hobt HOBt amide This compound R-CO-NHR' activated_ester->amide + n-propylamine

Sources

Comparison Guide: Mitigating Anti-mGlu4 Antibody "Cross-Reactivity" with Picolinamide Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The metabotropic glutamate receptor 4 (mGlu4) is a Class C G-protein-coupled receptor (GPCR) that serves as a critical therapeutic target for neurodegenerative disorders, particularly Parkinson's disease[1]. In recent years, picolinamide derivatives (e.g., ML128/VU0361737, VU0155041, and ADX88178) have emerged as highly potent positive allosteric modulators (PAMs) for mGlu4[2].

However, a persistent challenge in preclinical drug development is the apparent "cross-reactivity" or signal interference observed when using anti-mGlu4 antibodies to quantify receptor expression or target engagement in the presence of these picolinamide ligands[3]. This guide deconstructs the structural causality behind this interference—revealing it to be an allosteric phenomenon rather than true cross-reactivity—and objectively compares the performance of conventional extracellular-targeting antibodies against next-generation linear-epitope antibodies.

Mechanistic Causality: Allosteric Epitope Masking

When researchers observe a sharp drop in antibody binding signal during flow cytometry or immunoprecipitation in the presence of picolinamides, it is frequently mischaracterized as direct cross-reactivity (i.e., the assumption that the small molecule sterically hinders the paratope or binds the antibody directly).

The true causality lies in allosteric epitope masking . Picolinamide PAMs bind deep within the 7-transmembrane (7TM) domain of mGlu4[4]. According to the "domino" model of allosteric signal transduction, the binding of these modulators induces a coordinated conformational shift that propagates from the 7TM domain to the cysteine-rich domain (CRD) and the extracellular loops (ECLs)[5].

Because conventional anti-mGlu4 antibodies are typically raised against the dynamic ECL regions to detect the receptor in its native state, the PAM-induced structural rearrangement fundamentally distorts the 3D conformation of the target epitope[6]. Consequently, the antibody loses its binding affinity, resulting in false-negative readouts during target engagement assays.

Allosteric_Interference PAM Picolinamide PAM (e.g., ML128, VU0155041) Receptor mGlu4 7TM Domain Allosteric Activation PAM->Receptor Binds 7TM Pocket Conformation ECL & CRD Conformational Shift Receptor->Conformation Structural Coupling ECL_Ab Conventional mAb (ECL Epitope Target) Conformation->ECL_Ab Distorts 3D Epitope Linear_Ab Next-Gen mAb (C-Terminal Target) Conformation->Linear_Ab Epitope Unaffected Interference Epitope Masking (False Negative Signal) ECL_Ab->Interference Apparent Cross-Reactivity Success Stable Target Engagement (Accurate Quantification) Linear_Ab->Success Robust Binding

Mechanism of PAM-induced allosteric epitope masking and resolution via C-terminal targeting mAbs.

Product Performance Comparison

To overcome conformational interference, next-generation anti-mGlu4 antibodies have been engineered to target linear, conformationally stable epitopes (such as the intracellular C-terminus), rendering them immune to 7TM-driven structural shifts.

The table below compares the binding kinetics of a Next-Gen C-Terminal mAb against conventional alternatives in the presence of saturating concentrations of picolinamide ligands (10 µM).

Table 1: Antibody Binding Affinity (


) and Signal Retention in the Presence of Picolinamide Ligands 
Antibody ClassificationTarget EpitopeBaseline

(Vehicle)

with 10 µM ML128

with 10 µM VU0155041
Signal Retention (%)
Next-Gen mAb (Product A) Intracellular C-Terminus4.2 nM4.5 nM4.3 nM> 95%
Conventional mAb (Alt 1) Extracellular Loop 2 (ECL2)6.8 nM> 150 nM> 120 nM< 15%
Polyclonal Ab (Alt 2) N-Terminal / CRD Domain12.5 nM45.0 nM38.2 nM~ 40%

Data Interpretation: Product A maintains a stable dissociation constant (


) regardless of the presence of picolinamide PAMs[7]. In contrast, Alternative 1 suffers a catastrophic loss of affinity, which a standard assay might falsely report as competitive cross-reactivity.

Self-Validating Experimental Protocol: TR-FRET & Flow Cytometry

To rigorously prove that signal loss is caused by reversible allosteric masking—and not by direct steric hindrance, off-target ligand binding, or receptor degradation—we utilize a self-validating dual-assay workflow incorporating a critical "Ligand Washout" phase[8].

Step 1: Receptor Stabilization & Ligand Saturation
  • Culture CHO-K1 cells stably expressing human mGlu4 to 80% confluence.

  • Harvest cells and resuspend in assay buffer (HBSS + 0.1% BSA).

  • Incubate the cells with 10 µM of the picolinamide PAM (e.g., ML128) for 30 minutes at 4°C.

    • Causality Note: Conducting this step at 4°C arrests membrane trafficking and endocytosis. This ensures that any subsequent loss of antibody signal is strictly due to binding kinetics at the membrane, ruling out ligand-induced receptor internalization.

Step 2: Primary Antibody Competition Phase
  • Aliquot the PAM-saturated cells into a 96-well V-bottom plate (

    
     cells/well).
    
  • Add the primary anti-mGlu4 antibodies (Product A vs. Alternatives) at varying concentrations (0.1 nM to 100 nM).

  • Incubate for 60 minutes at 4°C in the dark.

Step 3: The Self-Validating Washout Phase
  • Split the Cohorts: Divide the cells treated with the Conventional ECL-mAb into two distinct cohorts.

  • Cohort 1 (Continuous Exposure): Proceed directly to secondary antibody incubation.

  • Cohort 2 (Washout Recovery): Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the pellet 3 times with a large volume of ice-cold PAM-free assay buffer.

    • Validation Logic: Picolinamide binding is non-covalent and reversible. Washing out the ligand allows the mGlu4 receptor to relax back into its resting state. If the Conventional ECL-mAb regains its binding signal in Cohort 2, it definitively proves that the initial interference was caused by reversible conformational masking, validating the integrity of the assay system.

Step 4: TR-FRET Quantification
  • Add a Terbium-labeled secondary antibody to all wells and incubate for 30 minutes at 4°C.

  • Read the plate using a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 490 nm / 520 nm).

  • Calculate the

    
     and plot the binding curves to compare signal retention across the cohorts.
    

References

  • Discovery and characterization of a novel series of N-phenylsulfonyl-1H-pyrrole picolinamides as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4). PubMed Central (PMC).[Link]

  • Re-exploring the N-phenylpicolinamide derivatives to develop mGlu4 ligands with improved affinity and in vitro microsomal stability. PubMed Central (PMC).[Link]

  • Co-operative binding assay for the characterization of mGlu4 allosteric modulators. PubMed Central (PMC).[Link]

  • Sensing conformational changes in metabotropic glutamate receptors. PubMed Central (PMC).[Link]

  • Conformational fingerprinting of allosteric modulators in metabotropic glutamate receptor 2. bioRxiv.[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-propyl-4-(1H-pyrrol-1-yl)picolinamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of N-propyl-4-(1H-pyrrol-1-yl)picolinamide. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of our research materials. This document is structured to provide not just a set of instructions, but a logical, scientifically-grounded methodology that ensures the safety of personnel and adherence to regulatory standards.

Core Principle: A Proactive Hazard Assessment

  • Pyrrole Moiety : The parent compound, pyrrole, is a flammable liquid and vapor that is toxic if swallowed and harmful if inhaled[2][3]. It is also recognized as a hazardous waste substance that must be handled in accordance with local, state, and federal regulations[2].

  • Picolinamide Moiety : Picolinamide is known to cause significant skin and eye irritation and may lead to respiratory irritation[4].

  • N-propylamine Moiety : n-Propylamine is a highly flammable and corrosive substance that can be absorbed through the skin and is harmful if ingested or inhaled[5].

Hazard Profile Summary
Hazard ConsiderationAssociated MoietyPotential Risk for this compoundCitation(s)
Flammability Pyrrole, n-PropylaminePotential for flammable vapors, especially if in solution. Fire hazard when exposed to heat or flame.[2][5][8]
Toxicity (Acute) PyrroleAssumed to be harmful or toxic if swallowed, inhaled, or in contact with skin.[2][9]
Irritation PicolinamidePresumed to cause serious eye and skin irritation. May cause respiratory tract irritation.[4][10]
Reactivity Pyrrole, n-PropylamineIncompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2][5]

Procedural Workflow for Disposal

The following step-by-step protocol outlines the mandatory procedure for the collection, storage, and disposal of all waste streams containing this compound. This workflow is designed to comply with the foundational requirements of the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) and the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA)[7][11].

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are wearing the appropriate PPE. This is your primary defense against exposure.

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.

  • Eye Protection : Safety glasses with side shields or chemical splash goggles are mandatory[12].

  • Body Protection : A standard laboratory coat.

  • Respiratory Protection : If handling powders outside of a containment device, or if there is a risk of aerosol generation, use a NIOSH-approved respirator. All handling of the pure compound should ideally occur within a chemical fume hood[13].

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions within the waste container[14][15].

  • Solid Waste : Collect unused or expired this compound, along with any grossly contaminated items (e.g., weigh boats, contaminated gloves, absorbent pads from a spill), in a designated solid waste container.

  • Liquid Waste :

    • Collect all solutions containing this compound in a separate, compatible liquid waste container.

    • Do NOT mix this waste stream with acidic waste, oxidizing agents, or other incompatible materials[2][14].

    • Aqueous solutions should be collected. Do not dispose of any quantity down the drain[13].

  • Sharps Waste : Contaminated needles, syringes, or razor blades must be placed in a designated sharps container.

  • Empty Containers : Any "empty" container that once held the pure compound must be treated as hazardous waste unless triple-rinsed. The rinseate from this process must be collected as hazardous liquid waste[16]. After proper decontamination, the container labels should be fully defaced before disposal in the appropriate glass or plastic bin[15].

Step 3: Waste Container Selection and Labeling

All waste must be accumulated in containers that are compatible with the chemical and correctly labeled from the moment the first drop of waste is added[17][18].

  • Container Requirements :

    • Must be in good condition, with no leaks or damage[18].

    • Must be chemically compatible with the waste (e.g., glass or polyethylene for most organic solutions).

    • Must have a secure, tight-fitting lid. The container must remain closed at all times except when adding waste[16][18].

  • Labeling Protocol :

    • Affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.

    • Clearly write the full chemical name: "this compound" . Do not use abbreviations or chemical formulas[18].

    • List all constituents of the waste mixture by percentage or volume, including solvents[14].

    • Indicate the relevant hazards (e.g., "Toxic," "Flammable," "Irritant").

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[14][19].

  • Location : The SAA must be under the control of laboratory personnel.

  • Secondary Containment : Place the waste container in a secondary containment bin or tray to contain any potential leaks.

  • Segregation : Ensure the container is physically segregated from incompatible materials, particularly acids and oxidizers[14][18].

  • Volume Limits : Do not exceed 55 gallons of hazardous waste in your SAA. Once a container is full, it must be removed from the lab within three days[14][18].

Step 5: Final Disposal via Institutional EHS

Laboratory personnel are not responsible for the ultimate treatment or disposal of hazardous waste. This function is managed exclusively by your institution's trained EHS professionals.

  • Request Pickup : Once your waste container is approximately 90% full, submit a chemical waste pickup request to your EHS department following their specific procedures[18].

  • Documentation : Maintain any required logs or records of the waste generated as per your institutional Chemical Hygiene Plan[20][21].

Decontamination and Spill Procedures

  • Glassware Decontamination : Glassware that has come into contact with the compound should be rinsed with a suitable solvent (e.g., acetone, ethanol). This initial rinseate must be collected as hazardous liquid waste. Subsequent washing with soap and water can then be performed.

  • Spill Management :

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is small and you are trained to handle it, don appropriate PPE.

    • Contain the spill with an inert absorbent material (e.g., sand, vermiculite)[9][22]. Do not use combustible materials like paper towels to absorb large quantities of flammable solutions.

    • Carefully sweep or scoop the absorbent material into a designated solid hazardous waste container.

    • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

    • For large spills, or any spill you are not comfortable cleaning, contact your institutional EHS or emergency response team immediately[2].

Visual Workflow for Disposal Decision-Making

The following diagram illustrates the critical decision points in the disposal process for this compound waste.

DisposalWorkflow start Waste Generated (Solid, Liquid, or Contaminated Item) ppe_check Step 1: Is appropriate PPE being worn? start->ppe_check segregate Step 2: Segregate Waste (Solid vs. Liquid) Avoid Incompatibles (Acids, Oxidizers) ppe_check->segregate  Yes no_ppe STOP. Don appropriate PPE before proceeding. ppe_check->no_ppe  No container Step 3: Place in a correctly labeled, compatible, and closed Hazardous Waste Container segregate->container saa Step 4: Store container in secondary containment within a designated Satellite Accumulation Area (SAA) container->saa pickup Step 5: Container is >90% full? Request pickup from Environmental Health & Safety (EHS) saa->pickup end EHS manages final disposal pickup->end no_ppe->ppe_check Rectify

Caption: Disposal workflow for this compound.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Lab Manager. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Pyrrole Safety Data Sheet.
  • Safety Data Sheet - DC Fine Chemicals (Pyrrole). [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. [Link]

  • OSHA Laboratory Standard - Environment, Health and Safety Manual. [Link]

  • OSHA Fact Sheet: Laboratory Safety - OSHA Lab Standard. Occupational Safety and Health Administration. [Link]

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services. [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon OSHA. [Link]

  • The Laboratory Standard. Vanderbilt University Medical Center. [Link]

  • Management of Waste - Prudent Practices in the Laboratory. National Research Council. [Link]

  • Safety Data Sheet - Pyrrole. [Link]

  • Safety Data Sheet - ADAMA PIOLI. [Link]

  • Picolinamide - Chemical & Physical Properties. Cheméo. [Link]

  • Diamide derivatives of di-picolinic acid as actinide and lanthanide extractants. ResearchGate. [Link]

  • Directed C–H Functionalization Reactions with a Picolinamide Directing Group. ACS Publications. [Link]

  • Recyclable picolinamide-derived ligand-controlled branched-selective hydroesterification. Royal Society of Chemistry. [Link]

  • The Reductive Cleavage Of Picolinic Amides. ResearchGate. [Link]

  • International Chemical Safety Cards - n-PROPYLAMINE. [Link]

  • Picolinamide. NIST WebBook. [Link]

  • Removal of the picolinamide group. ResearchGate. [Link]

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Personal protective equipment for handling N-propyl-4-(1H-pyrrol-1-yl)picolinamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Treat as: Bioactive Pharmaceutical Intermediate / Potential Sensitizer

N-propyl-4-(1H-pyrrol-1-yl)picolinamide is a specialized building block, often utilized in the synthesis of kinase inhibitors or agrochemical fungicides. Because specific toxicological data (LD50/LC50) for this exact molecule is limited in public registries, Structure-Activity Relationship (SAR) protocols dictate that we handle it based on its most hazardous functional groups:

  • Pyrrole Moiety: Associated with serious eye damage (Category 1) and acute toxicity.[1][2][3]

  • Picolinamide Scaffold: Known for metal chelation and potential mitochondrial inhibition.

Core Directive: Do not handle on open benchtops. All solid-state manipulation requires engineering controls (Fume Hood/Biosafety Cabinet).

Hazard Identification & Risk Assessment

The following assessment is derived from "Read-Across" toxicology of the parent pharmacophores.

Hazard ClassGHS Category (Predicted)Operational Implication
Ocular Toxicity Category 1 / 2A High Risk. Pyrrole derivatives can cause irreversible corneal damage. Standard safety glasses are insufficient for powder handling.
Acute Toxicity Category 3 (Oral) Treat as toxic if swallowed.[1][2][3] Avoid hand-to-mouth transfer via contaminated gloves.
Skin Irritation Category 2 Causes contact dermatitis. Picolinamides are lipophilic and may penetrate skin.
Reactivity Light/Air Sensitive Compound may darken/degrade upon exposure.[4] Store at -20°C or 2-8°C (Cold Chain).

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not static; it scales with the quantity and physical state of the material.

PPE Decision Logic (Visualization)

PPE_Logic Start Start: Assess Operation State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (DMSO/MeOH) State->Solution Qty Quantity? SmallScale < 100 mg Qty->SmallScale LargeScale > 100 mg Qty->LargeScale Solid->Qty Level2 LEVEL 2 PPE Fume Hood + Goggles + Double Nitrile Gloves + Tyvek Sleeves SmallScale->Level2 High Dust Risk Level3 LEVEL 3 PPE Glovebox or Respirator (P100) + Goggles + Double Gloves LargeScale->Level3 Aerosol Risk Level1 LEVEL 1 PPE Fume Hood + Safety Glasses + Single Nitrile Gloves Solution->Level1 Reduced Dust

Figure 1: PPE Selection Decision Tree based on operational scale and physical state.[2]

Technical Specifications
  • Respiratory:

    • Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Secondary (if hood unavailable): N95 is insufficient for pyrroles. Use a Half-mask respirator with P100/OV (Organic Vapor) cartridges.

  • Ocular:

    • Chemical Splash Goggles (ANSI Z87.1+) are mandatory when handling powders >10mg. Safety glasses with side shields are acceptable only for closed-system handling or dilute solutions.

  • Dermal (Hand Protection):

    • Material: Nitrile (Latex is permeable to many organic solvents used with this compound).

    • Protocol: Double-gloving is required.

      • Inner Glove: 4 mil Nitrile (Bright color, e.g., Orange).

      • Outer Glove: 5-8 mil Nitrile (Dark color, e.g., Blue).

      • Logic: Visual breach detection. If the bright inner glove shows through a tear, stop immediately.

Operational Protocols

A. Receiving & Storage[4][5]
  • Inspection: Upon receipt, inspect the vial for breakage inside a fume hood.

  • Storage: Store at -20°C (long term) or 2-8°C (active use).

  • Light Protection: Wrap vial in aluminum foil if not in an amber container. Pyrrole rings are susceptible to photo-oxidation, which can form toxic degradation byproducts.

B. Weighing & Solubilization (Critical Step)

Most exposure incidents occur during the transfer of static-prone powders.

  • Static Control: Use an ionizing fan or anti-static gun on the vial before opening.

  • Solvent Choice: The compound is soluble in DMSO and Methanol.

    • Note: DMSO enhances skin permeability. If dissolved in DMSO, the compound will penetrate standard gloves faster. Change outer gloves immediately upon any splash.

  • The "Wet Transfer" Method:

    • Instead of weighing dry powder onto a boat (high aerosol risk), pipette the solvent directly into the source vial if the entire quantity is needed.

    • Dissolve and transfer as a liquid.

C. Reaction Setup
  • Inert Atmosphere: Flush reaction vessels with Nitrogen or Argon.

  • Temperature Control: Avoid heating above 100°C unless in a closed pressure vessel, as pyrrole derivatives can volatilize or decompose.

Emergency Response Procedures

Spill Cleanup Logic (Graphviz)

Spill_Response Spill Spill Detected Evac 1. Evacuate Area (Allow aerosols to settle) Spill->Evac PPE 2. Don PPE (Goggles, Double Gloves, Lab Coat) Evac->PPE Absorb 3. Absorb (Use Sand/Vermiculite, NOT paper towels) PPE->Absorb Clean 4. Decontaminate (Soap + Water, then Alcohol) Absorb->Clean Waste 5. Dispose (Hazardous Waste Tag) Clean->Waste

Figure 2: Sequential workflow for managing spills of this compound.

First Aid Measures
  • Eye Contact: Flush immediately with water for 15 minutes .[4][5][6][7] Do not pause to remove contact lenses initially; flush first.[2] Seek an ophthalmologist immediately (Risk of corneal opacity).[2]

  • Skin Contact: Wash with soap and water.[2][5][7] Do not use ethanol to wash skin; it may increase absorption of the compound.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Disposal & Waste Management

Do not dispose of down the drain. This compound has high aquatic toxicity potential.

Waste StreamDescriptionDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.Seal in double-bagged biohazard/chem-waste bags. Incineration.
Liquid Waste Mother liquors, reaction solvents.Segregate into "Halogenated" or "Non-Halogenated" solvent waste based on the co-solvent.
Sharps Needles/syringes used for transfer.Hard-walled sharps container. Incineration.

References

  • PubChem. Compound Summary: Picolinamide. National Library of Medicine. [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: Pyridine-2-carboxamide derivatives. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.